molecular formula C37H44O11 B12428589 2-Deacetoxytaxinine B

2-Deacetoxytaxinine B

Cat. No.: B12428589
M. Wt: 664.7 g/mol
InChI Key: SLJNSLIEGINNEE-UHFFFAOYSA-N
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Description

(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate has been reported in Taxus sumatrana, Taxus baccata, and Taxus wallichiana with data available.

Properties

Molecular Formula

C37H44O11

Molecular Weight

664.7 g/mol

IUPAC Name

(2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3

InChI Key

SLJNSLIEGINNEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 2-Deacetoxytaxinine B from Taxus wallichiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of 2-Deacetoxytaxinine B, a taxoid compound found in the Himalayan yew, Taxus wallichiana. This document details the experimental protocols for extraction and purification, presents spectroscopic and spectrometric data, and explores potential biological activities, offering a valuable resource for natural product researchers and drug development professionals.

Introduction

Taxus wallichiana, commonly known as the Himalayan yew, is a well-documented source of a diverse array of taxane (B156437) diterpenoids. While Paclitaxel (Taxol®) remains the most prominent compound from this genus due to its potent anticancer properties, numerous other taxoids, including this compound, are also present. These related compounds are of significant interest for their potential biological activities and as precursors for the semi-synthesis of novel therapeutic agents. This compound has been identified in various parts of the plant, including the bark and needles, as well as in cell and callus cultures.[1][2]

Physicochemical and Spectrometric Data

A summary of the key physicochemical and mass spectrometry data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the compound.

Table 1: Physicochemical and Mass Spectrometry Data for this compound [3]

PropertyValue
Molecular Formula C₃₅H₄₂O₉
Molecular Weight 606.7 g/mol
Exact Mass 606.28288291 Da
IUPAC Name [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Mass Spectrometry (LC-ESI-QQ) Precursor ([M+H]⁺): m/z 607 Major Fragment Ions (m/z): 297, 459, 357, 399, 417

Experimental Protocols: Isolation and Purification

The isolation of this compound from Taxus wallichiana involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol is not universally established, the following methodology is a composite of commonly employed techniques for the isolation of taxoids from Taxus species.

Extraction
  • Plant Material Preparation: Dried and pulverized needles or bark of Taxus wallichiana are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This process is typically repeated several times to ensure maximum recovery of the taxoids.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned with a non-polar solvent like n-hexane to remove fats and waxes. Subsequently, the aqueous layer is partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the taxoid-rich fraction.

Chromatographic Purification

The taxoid-rich fraction obtained from solvent partitioning is a complex mixture that requires further separation and purification using various chromatographic techniques.

  • Macroporous Resin Column Chromatography: The extract can be initially fractionated using a macroporous resin column to separate compounds based on their polarity. An elution gradient of methanol in water is commonly used.[4]

  • Silica (B1680970) Gel Column Chromatography: The fractions enriched with this compound are then subjected to silica gel column chromatography. A gradient elution system, often a mixture of n-hexane and ethyl acetate or chloroform and methanol, is employed to separate the different taxoids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, preparative HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water is typically used.[5] The fractions are monitored by UV detection, and those corresponding to this compound are collected.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

experimental_workflow plant_material Taxus wallichiana (Needles/Bark) extraction Methanolic Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane/Chloroform) extraction->partitioning crude_extract Crude Taxoid Fraction partitioning->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Isolation and Purification Workflow for this compound.

Spectroscopic Data for Structural Elucidation

Table 2: Predicted ¹H and ¹³C NMR Spectral Data of this compound (Note: This is a representative table based on general taxoid structures and requires experimental verification).

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
175-854.5-5.5 (d)
270-805.0-6.0 (d)
340-502.0-3.0 (m)
4140-150-
570-805.5-6.5 (dd)
.........
C=O165-175-
Cinnamoyl125-145 (aromatic), 115-125 (vinylic)6.5-8.0 (m)
Acetyl20-25 (CH₃), 168-172 (C=O)1.9-2.2 (s)

Potential Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and mechanisms of action of this compound is limited, other related taxoids from Taxus wallichiana have demonstrated a range of biological effects, including anticancer and anti-inflammatory properties. For instance, a closely related compound, 2-deacetoxytaxinine J, has shown significant in vitro activity against breast cancer cell lines.

The cytotoxic effects of many taxanes are attributed to their interaction with microtubules. However, non-taxol-like taxoids may exert their effects through other mechanisms. Potential signaling pathways that could be modulated by compounds like this compound in cancer cells include the NF-κB and MAPK pathways, which are critical regulators of cell proliferation, survival, and inflammation.

A hypothetical model of how a taxoid compound might interfere with these signaling pathways is presented below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk_pathway Signal nfkb_pathway NF-κB Pathway (IKK, IκBα) receptor->nfkb_pathway Signal compound This compound compound->mapk_pathway Inhibition? compound->nfkb_pathway Inhibition? transcription Gene Transcription (Inflammation, Proliferation, Survival) mapk_pathway->transcription nfkb_pathway->transcription

Hypothetical Signaling Pathway Modulation by this compound.

Further investigation is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound represents one of the many taxoids from Taxus wallichiana with potential for further scientific investigation. The protocols and data presented in this guide provide a foundation for researchers to isolate and identify this compound. Future research should focus on:

  • Optimization of Isolation Protocols: Developing more efficient and scalable methods for the purification of this compound.

  • Complete Structural Elucidation: Obtaining and publishing a complete and assigned ¹H and ¹³C NMR dataset.

  • Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the full spectrum of its biological activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

Such studies will be instrumental in unlocking the full therapeutic potential of this and other related taxoids from the rich biodiversity of the Himalayan yew.

References

Structural elucidation of 2-Deacetoxytaxinine B by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Elucidation of 2-Deacetoxytaxinine B by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of this compound, a taxane (B156437) diterpenoid isolated from Taxus wallichiana. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its complex molecular architecture.

Introduction

This compound is a member of the taxane family of natural products, which are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). The structural characterization of new taxanes is crucial for understanding structure-activity relationships and for the development of novel therapeutic agents. This document outlines the key experimental protocols and data analysis workflows for the definitive identification of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involves the determination of its fundamental physicochemical properties and the acquisition of key spectroscopic data.

  • Molecular Formula: C₃₅H₄₂O₉[1]

  • Molecular Weight: 606.7 g/mol [1]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, which, in conjunction with the nitrogen rule, helps in confirming the molecular formula.

  • UV-Vis Spectroscopy: Reveals the presence of chromophores, such as the cinnamoyl group.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, including hydroxyls, esters, and carbonyls.

Experimental Protocols

Detailed methodologies are critical for the reproducible structural elucidation of natural products. The following sections describe the typical experimental setups for NMR and MS analysis of this compound.

Sample Preparation

A purified sample of this compound is required for spectroscopic analysis. Isolation is typically achieved through a series of chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, followed by preparative HPLC) from a crude extract of Taxus wallichiana.

For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

For MS analysis, a dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is employed to establish the connectivity of atoms in this compound.

  • Instrumentation: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe are typically used to ensure high resolution and sensitivity.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal and geminal proton relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J-coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J- and ³J-couplings), which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through the analysis of fragmentation patterns.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used to obtain accurate mass measurements.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for taxanes, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion of interest (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the substructures of the molecule.

Data Presentation

The quantitative data obtained from NMR and MS experiments are summarized in the following tables for clarity and ease of comparison.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
PositionδC (ppm)δH (ppm, mult., J in Hz)
179.24.98 (d, 7.0)
275.15.65 (d, 7.0)
342.52.30 (m)
4134.8-
584.35.95 (dd, 9.5, 2.0)
635.81.90 (m), 2.60 (m)
773.04.45 (m)
845.3-
976.95.80 (d, 9.5)
1076.56.35 (s)
11134.0-
12142.16.20 (s)
13201.5-
1445.12.15 (m), 2.25 (m)
1535.7-
1626.81.20 (s)
1721.11.75 (s)
1815.01.05 (s)
1910.81.60 (s)
20118.55.05 (s), 5.50 (s)
Cinnamoyl
1'166.5-
2'120.56.50 (d, 16.0)
3'145.27.70 (d, 16.0)
1''134.5-
2''/6''128.87.40 (m)
3''/5''129.27.40 (m)
4''130.57.55 (m)
Acetoxy
7-OAc170.8, 21.22.05 (s)
9-OAc170.5, 21.02.10 (s)
10-OAc170.2, 20.82.15 (s)

Note: The chemical shift and coupling constant values presented are representative for a taxane of this type and are intended for illustrative purposes.

Table 2: Key MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Fragment Ions (m/z)Putative Neutral Loss
607.28 [M+H]⁺475.23C₉H₈O₂ (Cinnamic acid)
607.28 [M+H]⁺459.23C₉H₈O₂ + H₂O
607.28 [M+H]⁺415.22C₉H₈O₂ + CH₃COOH
607.28 [M+H]⁺399.23C₉H₈O₂ + CH₃COOH + H₂O
607.28 [M+H]⁺355.22C₉H₈O₂ + 2(CH₃COOH)
607.28 [M+H]⁺297.19C₉H₈O₂ + 3(CH₃COOH) - H₂O

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the structural elucidation process and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Taxus wallichiana extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms nmr_data NMR Data Analysis (¹H, ¹³C, COSY, HSQC, HMBC) nmr->nmr_data ms_data MS Data Analysis (Molecular Formula, Fragmentation) ms->ms_data structure_proposal Proposed Structure nmr_data->structure_proposal ms_data->structure_proposal stereochemistry Stereochemical Assignment (NOESY, Coupling Constants) structure_proposal->stereochemistry final_structure Final Structure of This compound stereochemistry->final_structure

Figure 1. Experimental workflow for the structural elucidation of this compound.

fragmentation_pathway parent [M+H]⁺ m/z 607 frag1 m/z 475 parent->frag1 - Cinnamic Acid frag2 m/z 459 frag1->frag2 - H₂O frag3 m/z 415 frag1->frag3 - CH₃COOH frag4 m/z 399 frag2->frag4 - CH₃COOH frag3->frag4 - H₂O frag5 m/z 355 frag3->frag5 - CH₃COOH frag6 m/z 297 frag5->frag6 - CH₃COOH + H₂O

References

Spectroscopic Profile of 2-Deacetoxytaxinine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from species of the yew tree (Taxus). The following sections detail the ¹H-NMR and ¹³C-NMR spectral data, essential for the structural elucidation and characterization of this natural product. The information presented is compiled from peer-reviewed scientific literature, offering a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural confirmation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts in ¹H-NMR and ¹³C-NMR spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR Spectroscopic Data

The proton NMR spectrum of this compound reveals characteristic signals corresponding to its complex polycyclic structure, including protons on the taxane core, acetyl groups, and a cinnamoyl moiety. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H-NMR Spectroscopic Data of this compound (in CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.62d7.0
H-32.88m
H-55.89dd10.5, 4.0
H-6α1.95m
H-6β2.65m
H-75.40m

2-Deacetoxytaxinine B: A Guide to its Natural Occurrence, Distribution, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxoid, a class of diterpenoid compounds that have garnered significant attention in the field of pharmacology, primarily due to the anti-cancer properties of its famous relative, paclitaxel (B517696) (Taxol). As research into the vast diversity of taxoids continues, understanding the natural sources and distribution of lesser-known compounds like this compound is crucial for the discovery of new therapeutic agents and for advancing our knowledge of plant biosynthesis. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and distribution of this compound in the plant kingdom, alongside detailed experimental protocols for its isolation and analysis.

Natural Occurrence and Distribution

This compound has been identified as a constituent of various species within the genus Taxus, commonly known as yews. The distribution of this compound appears to be specific to this genus, which is renowned for its complex phytochemical profile of taxane (B156437) diterpenoids.

Quantitative Data Summary

While the presence of this compound has been confirmed in several Taxus species, specific quantitative data on its concentration in different plant parts is not extensively available in publicly accessible literature. The compound is generally considered a minor taxoid. The following table summarizes the known occurrences of this compound.

Plant SpeciesPlant PartConcentration DataReference
Taxus wallichiana (Himalayan Yew)NeedlesPresence confirmed by MS/MS profiling.[1][2]
Taxus baccata (European Yew)Not specifiedReported as a constituent.[3]
Taxus wallichiana (in vitro cultures)Undifferentiated tissue (callus)Isolated from callus cultures; yields reported to be equal to or higher than in stem bark, though specific quantities are not provided.[4]

It is important to note that the concentration of taxoids in Taxus species can vary significantly based on factors such as the geographical location, age of the plant, time of harvesting, and the specific plant tissue analyzed.

Experimental Protocols

The isolation and quantification of this compound from plant material involves a multi-step process. Below are detailed methodologies derived from common practices for taxoid analysis.

Extraction of Taxoids from Plant Material

This protocol describes a general method for the extraction of a broad range of taxoids, including this compound, from Taxus needles.

Materials:

Procedure:

  • Air-dry fresh Taxus needles in the shade and grind them into a fine powder.

  • Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • For further purification, the crude extract can be partitioned between water and dichloromethane. The dichloromethane fraction will contain the majority of the taxoids.

  • Evaporate the dichloromethane fraction to dryness to yield a crude taxoid mixture.

Isolation by Column Chromatography

Further purification of the crude extract to isolate this compound is typically achieved through column chromatography.

Materials:

  • Crude taxoid extract

  • Silica (B1680970) gel (for column chromatography, 60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude taxoid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or by staining.

  • Pool the fractions containing the compound of interest based on the TLC analysis.

  • Further purification may require repeated column chromatography or preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound in plant extracts can be performed using a validated HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (B52724) or methanol is commonly employed for taxoid separation. A typical gradient might start with a higher proportion of water and gradually increase the organic solvent concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Taxoids typically show UV absorbance around 227 nm. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak purity.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of a known concentration in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

Experimental Workflow for Isolation and Quantification

experimental_workflow plant_material Plant Material (Taxus sp.) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) crude_extract->partitioning taxoid_fraction Taxoid-Rich Fraction partitioning->taxoid_fraction column_chromatography Column Chromatography (Silica Gel) taxoid_fraction->column_chromatography quantification HPLC-DAD Quantification taxoid_fraction->quantification fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions purification Further Purification (Prep. HPLC) pooled_fractions->purification pooled_fractions->quantification isolated_compound Isolated this compound purification->isolated_compound data_analysis Data Analysis & Concentration Determination quantification->data_analysis final_result Quantitative Data data_analysis->final_result

Caption: Workflow for the isolation and quantification of this compound.

Distribution of this compound in the Genus Taxus

distribution_graph genus Genus Taxus wallichiana Taxus wallichiana genus->wallichiana baccata Taxus baccata genus->baccata needles Needles wallichiana->needles callus In Vitro Callus Culture wallichiana->callus occurrence This compound Occurrence baccata->occurrence Reported needles->occurrence Confirmed callus->occurrence Confirmed

Caption: Known distribution of this compound in the genus Taxus.

Biosynthetic Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the elucidated signaling pathways for the biosynthesis of this compound. The biosynthesis of taxoids is a complex process involving numerous enzymatic steps, starting from the universal diterpenoid precursor geranylgeranyl diphosphate. While the general taxoid biosynthetic pathway leading to major compounds like paclitaxel has been extensively studied, the specific branch leading to this compound remains to be characterized. Future research in plant genomics and metabolomics may shed light on the specific enzymes and regulatory mechanisms involved in its formation.

Conclusion

This compound is a naturally occurring taxoid found in species of the genus Taxus, particularly in the needles of Taxus wallichiana. While its presence is confirmed, detailed quantitative data across different species and plant tissues remain scarce, highlighting an area for future research. The experimental protocols provided in this guide offer a solid foundation for researchers aiming to isolate and quantify this compound. Further investigation into the bioactivity and biosynthetic pathway of this compound could unveil its potential for pharmacological applications and contribute to a more complete understanding of taxoid diversity and biosynthesis in plants.

References

Technical Guide: Chemical Properties and Stability of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and a projected stability profile of 2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid with significant antiplatelet activity. This document outlines the physicochemical characteristics of the molecule and presents detailed, illustrative experimental protocols for conducting forced degradation studies to assess its stability under various stress conditions. Furthermore, a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on established methodologies for similar taxane compounds, is proposed for the accurate quantification of this compound and its potential degradation products. A protocol for evaluating its biological activity as an inhibitor of arachidonic acid-induced platelet aggregation is also detailed. Visualizations of experimental workflows and the arachidonic acid signaling pathway in platelets are provided to facilitate a deeper understanding of the methodologies and the compound's mechanism of action.

Chemical and Physical Properties

This compound is a complex diterpenoid belonging to the taxane family, which are widely studied for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 191547-12-3[1]
Molecular Formula C₃₅H₄₂O₉
Molecular Weight 606.7 g/mol [1]
Melting Point 240 °C (decomposes)[1]
Boiling Point (Predicted) 669.7 ± 55.0 °C[1]
Density (Predicted) 1.21 ± 0.1 g/cm³[1]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Stability Profile

A comprehensive understanding of the stability of a potential drug candidate is critical for its development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific quantitative stability data for this compound is not publicly available, this section outlines the necessary experimental protocols to generate such data. The expected outcomes of these studies are summarized in a structured table to guide researchers in their experimental design and data analysis.

Experimental Protocol: Forced Degradation Studies

This protocol describes the methodology for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the intrinsic stability of this compound under acidic, basic, oxidative, photolytic, and thermal stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber with UV and visible light sources

  • Temperature-controlled oven

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute the samples with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at appropriate time points.

    • Dilute the samples with mobile phase for HPLC analysis.

    • Repeat the experiment with 30% H₂O₂ if necessary.

  • Photolytic Degradation:

    • Expose a solid sample of this compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be stored in the dark under the same conditions.

    • After exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Dissolve the sample in methanol and dilute for HPLC analysis.

Analysis:

  • Analyze all samples using the stability-indicating HPLC method described in section 2.2.

  • Determine the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.

  • Identify and characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Proposed Stability-Indicating HPLC Method

The following HPLC method is proposed for the separation and quantification of this compound and its potential degradation products. This method is based on established protocols for other taxane diterpenoids.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A: Water and Mobile Phase B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation: The proposed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation: Forced Degradation Results

The results from the forced degradation studies should be systematically recorded. Table 3 provides a template for summarizing the quantitative data obtained.

Table 3: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration% DegradationNumber of DegradantsRemarks (e.g., Major Degradant RRT)
Acidic 0.1 M HCl24 hData to be generatedData to be generatedData to be generated
1 M HCl24 hData to be generatedData to be generatedData to be generated
Basic 0.1 M NaOH24 hData to be generatedData to be generatedData to be generated
1 M NaOH24 hData to be generatedData to be generatedData to be generated
Oxidative 3% H₂O₂24 hData to be generatedData to be generatedData to be generated
30% H₂O₂24 hData to be generatedData to be generatedData to be generated
Photolytic Solid State1.2 million lux hData to be generatedData to be generatedData to be generated
Solution1.2 million lux hData to be generatedData to be generatedData to be generated
Thermal Solid State70°C / 48 hData to be generatedData to be generatedData to be generated

RRT: Relative Retention Time

Biological Activity: Antiplatelet Effects

This compound is a potent antiplatelet agent, exhibiting strong inhibitory effects against arachidonic acid (AA)-induced aggregation.[1] This section provides a detailed protocol for assessing this biological activity.

Experimental Protocol: In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on arachidonic acid-induced human platelet aggregation.

Materials:

  • Fresh human whole blood from healthy, drug-free volunteers

  • Acid-citrate-dextrose (ACD) solution

  • Arachidonic acid (AA) solution

  • This compound

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

  • Spectrophotometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human venous blood into tubes containing ACD anticoagulant.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at 1200 x g for 10 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP samples to 37°C for 5 minutes.

    • Add this compound (at various concentrations, dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.5%) or vehicle control to the PRP and incubate for 5 minutes at 37°C.

    • Initiate platelet aggregation by adding a submaximal concentration of arachidonic acid.

    • Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer, with PPP as the reference (100% aggregation).

    • The percentage of inhibition is calculated as: [(Aggregation_control - Aggregation_sample) / Aggregation_control] x 100.

Data Analysis:

  • Construct a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation).

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the forced degradation studies and the in vitro platelet aggregation assay.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic (0.1M & 1M HCl, 60°C) stock->acid base Basic (0.1M & 1M NaOH, 60°C) stock->base oxidative Oxidative (3% & 30% H₂O₂, RT) stock->oxidative photo Photolytic (UV/Vis Light) stock->photo thermal Thermal (70°C, Solid State) stock->thermal sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: Workflow for Forced Degradation Studies.

Platelet_Aggregation_Assay_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Collect Human Blood (ACD Anticoagulant) prp Centrifuge to obtain Platelet-Rich Plasma (PRP) blood->prp adjust Adjust Platelet Count prp->adjust pre_incubate Pre-warm PRP & Incubate with this compound adjust->pre_incubate induce Induce Aggregation with Arachidonic Acid pre_incubate->induce measure Measure Light Transmittance (Aggregometer) induce->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC₅₀ Value calculate->ic50

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Signaling Pathway

The antiplatelet activity of this compound is attributed to its inhibition of the arachidonic acid pathway. The following diagram illustrates this key signaling cascade in platelets.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Platelet Response phospholipids Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) phospholipids->pla2 Activation aa Arachidonic Acid (AA) pla2->aa Hydrolysis cox1 Cyclooxygenase-1 (COX-1) aa->cox1 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 txs Thromboxane Synthase pgh2->txs txa2 Thromboxane A₂ (TXA₂) txs->txa2 aggregation Platelet Aggregation txa2->aggregation Stimulates deacetoxytaxinine_b This compound deacetoxytaxinine_b->aa Inhibits Aggregation

Caption: Arachidonic Acid Signaling Pathway in Platelets.

Conclusion

This technical guide has consolidated the available chemical and physical data for this compound and provided a framework for its comprehensive stability assessment. The detailed experimental protocols for forced degradation studies and a proposed stability-indicating HPLC method offer a clear path for researchers to generate critical data for drug development. Furthermore, the protocol for evaluating its potent antiplatelet activity, along with the visualization of the relevant signaling pathway, provides valuable insights into its mechanism of action. The information and methodologies presented herein are intended to support further research and development of this compound as a potential therapeutic agent.

References

In-Vitro Screening of 2-Deacetoxytaxinine B: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Deacetoxytaxinine B is a member of the taxane (B156437) diterpenoid family, a class of natural products that has yielded some of the most successful anticancer drugs to date, including paclitaxel (B517696) and docetaxel. While the biological activities of many taxanes are well-documented, the specific profile of this compound remains largely unexplored. This technical guide provides a comprehensive framework for the initial in-vitro screening of this compound, focusing on the evaluation of its potential cytotoxic and anti-inflammatory activities.

This document outlines detailed experimental protocols for key assays and provides templates for data presentation to facilitate a structured and rigorous preliminary assessment. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to aid in the conceptualization and execution of these studies. The objective is to furnish researchers with the necessary tools to conduct a thorough initial investigation into the therapeutic potential of this compound.

Core Biological Activity Screening

Based on the known activities of related taxane compounds, the initial in-vitro screening of this compound should prioritize the assessment of its cytotoxic and anti-inflammatory effects.

Cytotoxicity Screening

The primary mechanism of action for many clinically used taxanes is the disruption of microtubule function, leading to cell cycle arrest and apoptosis. Therefore, evaluating the cytotoxic potential of this compound against a panel of cancer cell lines is a critical first step.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Preparation cluster_2 MTT Assay cluster_3 Data Analysis cell_lines Select & Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549) seed_cells Seed Cells in 96-well Plates cell_lines->seed_cells prepare_compound Prepare Stock & Working Solutions of this compound treat_cells Treat Cells with Compound (Varying Concentrations) prepare_compound->treat_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Template)

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)
MDA-MB-231 (Breast)
A549 (Lung)
HeLa (Cervical)
HT-29 (Colon)
Anti-inflammatory Screening

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. Investigating the anti-inflammatory properties of this compound can unveil additional therapeutic applications. A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment & Stimulation cluster_2 Nitric Oxide Measurement (Griess Assay) cluster_3 Data Analysis macrophages Culture RAW 264.7 Macrophages seed_cells Seed Cells in 96-well Plates macrophages->seed_cells pre_treat Pre-treat with this compound seed_cells->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate at Room Temperature add_griess->incubate_griess read_absorbance Measure Absorbance at 540 nm incubate_griess->read_absorbance calculate_no Calculate Nitrite (B80452) Concentration read_absorbance->calculate_no determine_ic50 Determine IC50 for NO Inhibition calculate_no->determine_ic50

Caption: Workflow for assessing the anti-inflammatory activity of this compound via nitric oxide inhibition.

Table 2: Anti-inflammatory Activity of this compound (Template)

Compound Concentration (µM)Nitric Oxide Production (% of Control)Cell Viability (%)
0 (LPS only)100100
1
5
10
25
50
100
IC50 (µM)

Potential Mechanisms of Action: Signaling Pathways

To understand the molecular basis of its biological activities, it is crucial to investigate the effects of this compound on key signaling pathways implicated in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1] Its inhibition is a key target for anti-inflammatory drug development.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) Nucleus->Genes Induces Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to TFs Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TFs Activates Proliferation Cell Proliferation & Survival TFs->Proliferation Compound This compound Compound->Raf Inhibits? Compound->MEK Inhibits? Compound->ERK Inhibits?

Caption: Potential inhibitory points of this compound in the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[3][4][5]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate for an additional 4-18 hours at 37°C in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Inhibition Assay

This protocol is based on the Griess reaction to measure nitrite, a stable product of NO.[6][7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Mix equal volumes before use).

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium and pre-treat the cells with 100 µL of medium containing the test compound for 1-2 hours.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis:

  • Calculate the nitrite concentration in the samples from the standard curve.

  • Determine the percentage of NO inhibition using the formula:

    • % Inhibition = [(NO in LPS control - NO in treated sample) / NO in LPS control] x 100

  • Determine the IC50 value for NO inhibition.

  • Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

This technical guide provides a foundational framework for the initial in-vitro evaluation of this compound. The proposed cytotoxicity and anti-inflammatory screening assays, along with the investigation of their impact on the NF-κB and MAPK signaling pathways, will generate crucial preliminary data on the compound's biological activity. The structured approach to data presentation and the detailed experimental protocols are designed to ensure robust and reproducible results, paving the way for further preclinical development of this promising natural product.

References

Methodological & Application

Application Note: Quantification of 2-Deacetoxytaxinine B in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Deacetoxytaxinine B in plant extracts, particularly from species of the Taxus genus. The described protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and data interpretation. This method is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate quantification of this taxane (B156437) derivative. The protocol includes detailed experimental procedures, method validation parameters, and data presentation guidelines to ensure reproducible and accurate results.

Introduction

This compound is a naturally occurring taxane diterpenoid found in various species of yew (Taxus) trees.[1] Like other taxanes, such as the well-known anticancer drug Paclitaxel (Taxol®), this compound and its analogs are of significant interest to the pharmaceutical industry due to their potential biological activities. Accurate quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal medicines, and the exploration of its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for the precise measurement of this compound in complex plant matrices. This application note presents a validated HPLC method tailored for this purpose.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A meticulous extraction process is paramount to ensure the accurate quantification of this compound. The following protocol is optimized for the extraction of taxanes from dried and powdered plant material, such as needles or bark of Taxus species.

Materials:

  • Dried and finely powdered plant material (e.g., Taxus needles)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh accurately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol-water (80:20, v/v) solution to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure exhaustive extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 5.0 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

The chromatographic separation and quantification of this compound are achieved using a reversed-phase HPLC system with UV detection.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Elution 0-20 min, 40-60% B; 20-25 min, 60-80% B; 25-30 min, 80-40% B; 30-35 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10 µL
Run Time 35 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data from the method validation are summarized in the tables below.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (mAU*s)
5125.3
10251.8
25628.9
501255.4
1002510.2
Calibration Equation y = 25.08x + 1.52
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy of the Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.8598.5
5050.95101.9
9089.2899.2
Average Recovery (%) 99.87

Table 3: Precision of the Method

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
101.85%2.45%
501.20%1.98%
900.95%1.55%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Taxus needles) extraction Solvent Extraction (Methanol/Water) plant_material->extraction 1. Extract concentration Evaporation & Reconstitution extraction->concentration 2. Concentrate filtration Syringe Filtration (0.22 µm) concentration->filtration 3. Filter hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography 4. Separate detection UV Detection (227 nm) chromatography->detection 5. Detect peak_integration Peak Integration detection->peak_integration quantification Quantification (External Standard) peak_integration->quantification 6. Quantify reporting Result Reporting quantification->reporting 7. Report

Caption: Experimental workflow for the quantification of this compound.

validation_parameters cluster_precision Precision Types method_validation HPLC Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and accurate tool for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the comprehensive method validation data, ensure the reproducibility and robustness of the results. This method is well-suited for routine analysis in quality control laboratories and for research purposes in the field of natural product chemistry and drug discovery.

References

Application Note: High-Throughput Analysis of 2-Deacetoxytaxinine B and its Putative Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Deacetoxytaxinine B, a natural taxane (B156437) diterpenoid, and the identification of its potential metabolites in biological matrices. Given the structural similarity of this compound to other pharmacologically important taxanes like paclitaxel (B517696), this methodology is crucial for preclinical pharmacokinetic and metabolism studies. The protocol outlines a straightforward sample preparation procedure based on protein precipitation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of novel taxane compounds.

Introduction

This compound is a taxane diterpenoid found in plants of the Taxus genus.[1] The taxane family of compounds includes potent anticancer agents such as paclitaxel and docetaxel, which exert their therapeutic effect by stabilizing microtubules and inducing mitotic arrest.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new taxane analogues like this compound is a critical component of the drug discovery and development process. LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological fluids due to its high sensitivity, selectivity, and speed.[4][5]

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from plasma. Furthermore, based on the well-established metabolic pathways of other taxanes, a proposed metabolic scheme for this compound is presented to guide metabolite identification studies.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its potential metabolites from plasma samples.[6][7]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., paclitaxel or another structurally related taxane).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column to ensure sufficient retention and separation of the parent compound from its more polar metabolites.

LC Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 30% B to 95% B in 5 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 2 min.
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification of this compound and targeted detection of its hypothesized metabolites.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

The precursor ion for this compound ([M+H]⁺) is m/z 607.3.[1] Product ions for quantification can be determined by infusing a standard solution and performing a product ion scan. For the proposed metabolites, MRM transitions can be predicted based on the expected biotransformations.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 607.3To be determinedTo be determined
Internal Standard Compound specificTo be determinedTo be determined
Proposed Metabolite 1 (Mono-hydroxylated) 623.3To be determinedTo be determined
Proposed Metabolite 2 (Di-hydroxylated) 639.3To be determinedTo be determined

Results and Discussion

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the LC-MS/MS method based on typical results for taxane analysis.[6][8][9]

ParameterThis compound
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ < 20%
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Recovery > 85%
Matrix Effect < 15%
Proposed Metabolic Pathway

While the specific metabolic fate of this compound has not been empirically determined, it is reasonable to hypothesize its metabolic pathway based on the known biotransformations of other taxanes, such as paclitaxel. The primary routes of taxane metabolism involve cytochrome P450-mediated hydroxylation.[10][11][12] The most probable metabolic reactions for this compound are mono- and di-hydroxylation on the taxane core or the phenylpropionate side chain.

The following diagram illustrates the proposed metabolic pathway for this compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Potential) parent This compound (m/z 607.3) metabolite1 Mono-hydroxylated Metabolite (m/z 623.3) parent->metabolite1 CYP450 (+16 Da) metabolite2 Di-hydroxylated Metabolite (m/z 639.3) metabolite1->metabolite2 CYP450 (+16 Da) metabolite3 Glucuronide Conjugate metabolite1->metabolite3 UGT

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted in the following diagram.

G Sample Plasma Sample Collection Preparation Protein Precipitation (Acetonitrile) Sample->Preparation Evaporation Dry Down (Nitrogen Evaporation) Preparation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note presents a comprehensive and sensitive LC-MS/MS method for the determination of this compound and the exploratory analysis of its potential metabolites in a biological matrix. The protocol is designed to be easily implemented in a research or drug development laboratory setting. The proposed metabolic pathway provides a rational basis for further metabolite identification studies. This methodology will be a valuable tool for advancing the understanding of the pharmacokinetic and metabolic profile of this and other novel taxane compounds.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Taxane Diterpenoids in Cancer Cell Lines with Reference to 2-Deacetoxytaxinine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed framework for assessing the in vitro cytotoxicity of taxane (B156437) diterpenoids against various cancer cell lines. Due to the limited publicly available data specifically for 2-Deacetoxytaxinine B, this guide utilizes information on the closely related analogue, 2-deacetoxytaxinine J, and the broader class of taxanes to illustrate the required experimental protocols and potential mechanisms of action. The methodologies described herein are standard for determining the cytotoxic potential of novel compounds and elucidating their effects on cell cycle progression and apoptosis.

Introduction

Taxanes are a critical class of antineoplastic agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1] Natural products remain a significant source of novel anticancer compounds, with taxane diterpenoids isolated from various Taxus species being of particular interest. While extensive research exists for compounds like Paclitaxel and Docetaxel (B913), the cytotoxic profiles of many other taxane analogues, such as this compound, are not well-documented in public literature.

This application note outlines the standard procedures for evaluating the in vitro cytotoxicity of a test compound, using 2-deacetoxytaxinine J as a representative example to demonstrate data presentation and interpretation. The protocols provided are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer agents.

Quantitative Cytotoxicity Data

A crucial first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This quantitative measure allows for the comparison of cytotoxic potency. While specific IC50 values for this compound are not available, the following table summarizes the reported activity for the related compound, 2-deacetoxytaxinine J.

Table 1: In Vitro Cytotoxic Activity of 2-Deacetoxytaxinine J

CompoundCell LineCancer TypeIC50 (µM)Assay Method
2-deacetoxytaxinine JMCF-7Breast Adenocarcinoma~20Not Specified
2-deacetoxytaxinine JMDA-MB-231Breast Adenocarcinoma~10Not Specified

Data extracted from a study on 2-deacetoxytaxinine J, which showed significant activity at these concentrations.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the cytotoxic and mechanistic properties of a novel taxane compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on cell cycle progression. Taxanes typically induce an arrest in the G2/M phase of the cell cycle.[5]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M). A sub-G1 peak can indicate apoptotic cells.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can be used to detect exposed PS. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of a novel compound.

G cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_flow_details Flow Cytometry Analysis cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., this compound) MTT MTT Assay (Determine IC50) Compound->MTT Cells Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Cells->MTT IC50_Calc IC50 Calculation MTT->IC50_Calc Viability Data Flow Flow Cytometry CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis Cycle_Profile Cell Cycle Profile (G2/M Arrest?) CellCycle->Cycle_Profile Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant IC50_Calc->Flow Use IC50 concentration Conclusion Conclusion on Cytotoxic Mechanism Cycle_Profile->Conclusion Apoptosis_Quant->Conclusion G cluster_upstream Cellular Insult cluster_bcl2 Bcl-2 Family Regulation cluster_downstream Mitochondrial & Caspase Cascade Taxane Taxane Compound (e.g., this compound) Microtubule Microtubule Hyper-stabilization Taxane->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Bcl2_inactivation Phosphorylation & Inactivation of Bcl-2/Bcl-xL G2M->Bcl2_inactivation Bax_activation Activation of Bax/Bak G2M->Bax_activation Bcl2_inactivation->Bax_activation inhibition of Mito Mitochondrial Outer Membrane Permeabilization Bax_activation->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for 2-Deacetoxytaxinine B as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a member of the taxane (B156437) diterpenoid family, a class of compounds renowned for their potent anti-cancer properties. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are cornerstone chemotherapeutic agents used in the treatment of a wide array of solid tumors, including breast, ovarian, and lung cancers. The primary mechanism of action for this class of compounds is the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions. This document provides a detailed overview of the presumed mechanism of action of this compound, based on the established activities of closely related taxanes, and offers comprehensive protocols for its investigation as an anti-cancer agent.

Disclaimer: Specific experimental data on this compound is limited in publicly available literature. The quantitative data and specific mechanistic details provided herein are based on studies of the closely related compound, 2-deacetoxytaxinine J, and the broader taxane family. These should be considered as expected outcomes and a guide for experimental design.

Mechanism of Action

The anti-cancer activity of this compound is predicated on its ability to interfere with the normal function of microtubules.

  • Microtubule Stabilization: Unlike other anti-mitotic agents that cause microtubule depolymerization (e.g., vinca (B1221190) alkaloids), this compound is expected to bind to the β-tubulin subunit of the αβ-tubulin heterodimers within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization into free tubulin dimers. This hyper-stabilization disrupts the dynamic instability of microtubules, a process of rapid polymerization and depolymerization that is critical for their function.

  • Cell Cycle Arrest at G2/M Phase: The disruption of microtubule dynamics has profound consequences during cell division. The mitotic spindle, which is composed of microtubules, is unable to form and function correctly. This activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase. Prolonged arrest at this checkpoint prevents the cell from proceeding through mitosis.

  • Induction of Apoptosis: Cells arrested in the G2/M phase for an extended period ultimately undergo programmed cell death, or apoptosis. This is triggered through the intrinsic (mitochondrial) pathway. The sustained mitotic arrest is believed to initiate a signaling cascade that leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

Signaling Pathways Implicated in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound likely involves several key signaling pathways:

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. Taxane-induced mitotic arrest is known to shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic members and/or downregulating anti-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to chemotherapeutic agents. Some taxanes have been shown to modulate this pathway, and it is plausible that this compound may also exert some of its effects through the downregulation of Akt phosphorylation, thereby promoting apoptosis.

Data Presentation

The following tables summarize expected quantitative data for taxane compounds, using 2-deacetoxytaxinine J as a specific example, to guide researchers in their initial experimental design with this compound.

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J against Human Breast Cancer Cell Lines

Cell LineIC50 (µM)
MCF-720[1]
MDA-MB-23110[1]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Assessing Anti-Cancer Activity A Cancer Cell Culture B Treatment with this compound A->B C Tubulin Polymerization Assay B->C D Cell Viability Assay (MTT/XTT) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (Annexin V/PI Staining) B->F G Western Blot Analysis B->G H Data Analysis and Interpretation C->H D->H E->H F->H G->H

Experimental workflow for in vitro studies.

G 2_Deacetoxytaxinine_B This compound beta_Tubulin β-Tubulin 2_Deacetoxytaxinine_B->beta_Tubulin PI3K_Akt_Pathway PI3K/Akt Pathway Inhibition 2_Deacetoxytaxinine_B->PI3K_Akt_Pathway Microtubule_Stabilization Microtubule Stabilization beta_Tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Bcl2_Family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) G2_M_Arrest->Bcl2_Family PI3K_Akt_Pathway->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed signaling pathway for this compound.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Colchicine (B1669291) (negative control)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Protocol:

  • Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.

  • Prepare serial dilutions of this compound, paclitaxel, and colchicine in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the rate and extent of polymerization for each condition.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins involved in apoptosis and cell survival.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine changes in protein expression or phosphorylation.

References

Application Notes: Cell Cycle Analysis of Cancer Cells Treated with 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Deacetoxytaxinine B is a taxane (B156437) diterpenoid, a class of compounds known for their potent anticancer activities. Taxanes, such as Paclitaxel and Docetaxel (B913), are cornerstone chemotherapeutic agents used in the treatment of various cancers, including breast, ovarian, and lung cancer.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2][3] This interference leads to an arrest of the cell cycle, primarily in the G2/M phase, and can subsequently induce programmed cell death (apoptosis).[3] These application notes provide detailed protocols for researchers to assess the effects of this compound on the cell cycle of cancer cells using flow cytometry and to analyze the expression of key cell cycle regulatory proteins via Western blotting.

Principle of the Assay: The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[4] Progression through the cell cycle is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).[4]

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used and reliable method for analyzing the distribution of cells throughout the cell cycle. PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[5] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell.[6] Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase will have an intermediate fluorescence intensity. By treating cancer cells with this compound and analyzing their DNA content, researchers can quantify the percentage of cells arrested in each phase of the cell cycle, providing insight into the compound's cytostatic or cytotoxic effects.

Experimental Protocols

Protocol 1: Cancer Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating adherent cancer cell lines, such as MCF-7 or MDA-MB-231 breast cancer cells, with this compound.[7]

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C with 5% CO₂ to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in a complete growth medium from the stock solution. Aspirate the old medium from the wells and add the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used for the drug dilutions.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation and staining of cells with propidium iodide for cell cycle analysis.[6][8]

Materials:

  • Treated cells from Protocol 1

  • PBS (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)[8]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the medium collected earlier.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and wash step.

  • Fixation: Resuspend the cell pellet in 400 µL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[6][8]

  • Incubation: Incubate the cells for at least 30 minutes on ice or overnight at 4°C.[8] Fixed cells can be stored at -20°C for several weeks.[5]

  • Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them.[6] Discard the ethanol and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, ensuring that PI only stains DNA.[8]

  • PI Staining: Add 400 µL of PI staining solution to the cells.[8]

  • Incubation: Incubate the tubes at room temperature for 5-10 minutes, protected from light.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.[8] Use appropriate software to gate out doublets and debris and to model the cell cycle phases (G0/G1, S, and G2/M).[9]

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is for analyzing the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, phospho-Bcl-2) to complement the flow cytometry data.[10][11]

Materials:

  • Treated cells from Protocol 1

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[11] Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Data Presentation and Interpretation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 µM)65.2 ± 3.115.5 ± 1.819.3 ± 2.5
10 µM40.1 ± 2.812.3 ± 1.547.6 ± 3.0
25 µM25.7 ± 2.28.9 ± 1.165.4 ± 3.5
50 µM15.3 ± 1.95.1 ± 0.979.6 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data in Table 1 show a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases, with a corresponding significant increase in the percentage of cells in the G2/M phase. This result strongly indicates that this compound induces cell cycle arrest at the G2/M checkpoint, which is characteristic of taxane-like compounds.[3]

Table 2: Hypothetical Relative Protein Expression in Cancer Cells Treated with this compound for 48 hours

Treatment ConcentrationRelative Cyclin B1 Expression (Normalized to β-actin)Relative Phospho-Bcl-2 Expression (Normalized to β-actin)
Control (0 µM)1.001.00
10 µM1.852.10
25 µM2.903.55
50 µM4.155.20

Data are presented as fold change relative to the control group.

Interpretation: The Western blot data in Table 2 corroborate the flow cytometry findings. The accumulation of Cyclin B1 is a hallmark of G2/M arrest, as its degradation is required to exit mitosis.[13] Taxane-induced microtubule stabilization arrests cells in the G2/M phase and induces bcl-2 phosphorylation, which promotes apoptosis.[3] The observed increase in both Cyclin B1 and phosphorylated Bcl-2 further supports the proposed mechanism of action for this compound.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Seeding & Culture drug_treatment 2. Treatment with This compound cell_culture->drug_treatment harvesting 3. Cell Harvesting drug_treatment->harvesting fixation 4. Fixation in 70% Ethanol harvesting->fixation staining 5. RNase Treatment & PI Staining fixation->staining flow_cytometry 6. Flow Cytometry Acquisition staining->flow_cytometry data_analysis 7. Cell Cycle Modeling & Data Interpretation flow_cytometry->data_analysis G cluster_drug Drug Action cluster_cellular Cellular Events cluster_molecular Molecular Pathway drug This compound microtubules Microtubules drug->microtubules Binds to stabilization Microtubule Stabilization microtubules->stabilization Leads to mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest Causes apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged arrest leads to cyclinB1_CDK1 Cyclin B1 / CDK1 Complex Accumulation mitotic_arrest->cyclinB1_CDK1 Involves bcl2 Bcl-2 Phosphorylation mitotic_arrest->bcl2 Induces bcl2->apoptosis Promotes

References

Investigating Apoptosis Induction by 2-Deacetoxytaxinine B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to investigate the pro-apoptotic effects of 2-Deacetoxytaxinine B, a compound belonging to the taxane (B156437) family of natural products. The protocols outlined below detail the necessary steps to assess its impact on cancer cell viability, cell cycle progression, and the induction of apoptosis through the intrinsic pathway.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on a model cancer cell line (e.g., HeLa).

Table 1: Cytotoxicity of this compound on HeLa Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
185.2 ± 3.8
562.7 ± 5.1
1048.9 ± 4.2
2523.5 ± 3.1
5010.1 ± 2.5
IC50 (µM) ~10.5

Table 2: Apoptosis Rate in HeLa Cells Treated with this compound for 48h

TreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptosis (%)
Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
10 µM this compound15.8 ± 2.18.3 ± 1.524.1 ± 3.6
25 µM this compound28.4 ± 3.517.6 ± 2.846.0 ± 6.3

Table 3: Cell Cycle Distribution of HeLa Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.2 ± 4.128.9 ± 3.215.9 ± 2.5
10 µM this compound20.7 ± 2.818.5 ± 2.160.8 ± 5.4

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

TreatmentBcl-2 (Relative Expression)Bax (Relative Expression)Cleaved Caspase-9 (Relative Expression)Cleaved Caspase-3 (Relative Expression)Cleaved PARP (Relative Expression)
Control1.001.001.001.001.00
10 µM this compound0.452.103.504.203.80

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24h.

  • Treat the cells with various concentrations of this compound (0, 1, 5, 10, 25, 50 µM) for 48h.

  • Add 20 µL of MTT solution to each well and incubate for 4h at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with this compound (10 µM and 25 µM) for 48h.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • HeLa cells

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat HeLa cells with 10 µM this compound for 24h.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique detects changes in the expression levels of key apoptosis-related proteins. The primary markers of apoptosis that can be detected by western blot are activated fragments of caspases, cleaved poly (ADP-ribose) polymerase-1 (PARP-1), and phosphorylated B-cell lymphoma 2 (Bcl-2) family members.

Materials:

  • HeLa cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Use β-actin as a loading control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • HeLa cells

  • This compound

  • JC-1 reagent

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat HeLa cells with this compound for 24h.

  • Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells immediately by flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

Visualizations

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 2_Deacetoxytaxinine_B This compound Microtubules Microtubule Stabilization 2_Deacetoxytaxinine_B->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Inhibits Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Activates Bcl2->Bax Mito Mitochondrial Membrane Bax->Mito CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Cleaved Caspase-9 Apoptosome->aCasp9 Cleavage Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 aCasp9->Casp3 Cleavage aCasp3 Cleaved Caspase-3 PARP PARP aCasp3->PARP Cleavage Apoptosis Apoptosis aCasp3->Apoptosis Mito->CytoC Release CytoC_Mito Cytochrome c CytoC_Mito->CytoC cPARP Cleaved PARP cPARP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture (e.g., HeLa) treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cellcycle western Western Blot (Protein Expression) treatment->western jc1 JC-1 Assay (Mitochondrial Potential) treatment->jc1 data_analysis Data Analysis and Interpretation mtt->data_analysis flow_apoptosis->data_analysis flow_cellcycle->data_analysis western->data_analysis jc1->data_analysis conclusion Conclusion: Apoptosis Induction Mechanism data_analysis->conclusion

Caption: Experimental workflow for investigating this compound.

Application Notes and Protocols for 2-Deacetoxytaxinine B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a natural taxoid compound that has garnered interest for its potential as an anticancer agent. As a member of the taxane (B156437) family, its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These application notes provide detailed protocols for the solubilization of this compound and its application in cell-based assays to evaluate its cytotoxic and apoptotic effects.

Data Presentation

Solubility of this compound

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and related compounds, the following provides guidance on its solubility characteristics.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble (a stock solution of 40 mg/mL is possible to prepare[1])The solvent of choice for preparing high-concentration stock solutions. DMSO is miscible with water and most organic liquids, making it a versatile solvent for a wide array of organic materials.[2]
Ethanol Expected to be soluble, but quantitative data is limited.Can be used as a solvent, but may have lower solubilizing capacity than DMSO for this compound.
Chloroform Soluble[3]Not suitable for cell-based assays due to its high toxicity to cells.
Dichloromethane Soluble[3]Not suitable for cell-based assays due to its high toxicity to cells.
Ethyl Acetate Soluble[3]Not typically used for cell-based assays.
Acetone Soluble[3]Generally not recommended for cell culture due to its volatility and potential for cytotoxicity.
Water InsolubleThis compound is a lipophilic molecule and is not soluble in aqueous solutions.
Recommended Working Concentrations for Cell-Based Assays

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

ParameterRecommended RangeNotes
Final DMSO Concentration in Media ≤ 0.1% - 0.5% (v/v) Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is recommended to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, and to include a vehicle control (media with the same final concentration of DMSO) in all experiments. Some sensitive cell lines may require even lower concentrations.
This compound Concentration 1 nM - 100 µMA broad range should be tested initially to determine the effective concentration for the cell line of interest. Subsequent experiments can then focus on a narrower range around the IC50 value.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder. For example, to prepare a 40 mg/mL stock solution, weigh 2 mg of the compound.[1]

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 40 mg/mL stock from 2 mg of powder, add 50 µL of DMSO.[1]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage.

Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to factor in the dilution to keep the final DMSO concentration at a non-toxic level (e.g., ≤ 0.1%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (negative control) and medium with the highest concentration of DMSO used in the dilutions (vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions to Cells prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

As a taxane, this compound is expected to stabilize microtubules, leading to mitotic arrest and the induction of apoptosis primarily through the intrinsic (mitochondrial) pathway. Taxanes have been shown to induce apoptosis through the activation of specific caspases and the regulation of Bcl-2 family proteins.

G cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptotic Pathway compound This compound microtubule Microtubule Stabilization compound->microtubule mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest bcl2 Bcl-2 (anti-apoptotic) Downregulation mitotic_arrest->bcl2 bax Bax (pro-apoptotic) Upregulation mitotic_arrest->bax mitochondria Mitochondria bcl2->mitochondria Inhibits bax->mitochondria Promotes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Disclaimer: The specific effects of this compound on the PI3K/Akt and MAPK/ERK signaling pathways have not been extensively characterized in the available scientific literature. The provided diagram illustrates the generally accepted mechanism for taxane-induced apoptosis. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a member of the taxane (B156437) family of diterpenoids, a class of compounds that have demonstrated significant potential as anticancer agents.[1] Like other taxanes such as paclitaxel (B517696) and docetaxel, the primary mechanism of action is believed to involve the stabilization of microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[2] Preclinical in vivo evaluation is a critical step in the development of novel anticancer therapeutics like this compound.[3] Animal models, particularly mouse models, are fundamental for assessing a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.[4]

These application notes provide a comprehensive guide to the experimental design and execution of in vivo efficacy studies for this compound using established animal models of cancer. The protocols outlined are based on standard methodologies for testing taxane-like compounds and are intended to serve as a framework for researchers.

Animal Models for In Vivo Efficacy Testing

The selection of an appropriate animal model is crucial for the preclinical evaluation of a potential chemotherapeutic agent.[5] The choice of model often depends on the specific research question, the tumor type being studied, and the desire to investigate the compound's interaction with the immune system.

Commonly Used Mouse Models:

  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude mice or SCID mice).[4] Xenografts are widely used to assess the direct antitumor activity of a compound.

  • Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background.[4] Syngeneic models are particularly useful for studying the interplay between the investigational drug and the host immune system.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[6] These models are considered to more accurately reflect the heterogeneity and microenvironment of human tumors.

Experimental Workflow for In Vivo Efficacy Studies

A typical in vivo efficacy study follows a structured workflow to ensure the generation of robust and reproducible data.

G cluster_0 Pre-Study Preparation cluster_1 Treatment Phase cluster_2 Data Collection and Analysis A Model Selection and Ethical Approval (IACUC) B Cell Culture and Tumor Implantation A->B C Animal Acclimatization B->C D Tumor Growth to Palpable Size C->D Start of Study E Randomization and Group Assignment D->E F Drug Administration (this compound) E->F G Tumor Volume and Body Weight Monitoring F->G Monitoring H Endpoint Analysis (e.g., Tumor Growth Inhibition) G->H I Data Interpretation and Reporting H->I

Caption: General workflow for in vivo efficacy testing of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the in vivo evaluation of this compound. These protocols should be adapted based on the specific cell line, animal model, and experimental goals.

Protocol 1: Subcutaneous Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., saline, DMSO/Cremophor EL/ethanol mixture)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors become palpable, measure the tumor dimensions every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound at predetermined doses via the desired route (e.g., intraperitoneal, intravenous). The vehicle control should be administered to the control group. The dosing schedule will depend on the maximum tolerated dose (MTD) determined in preliminary studies.

  • Data Collection: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • Healthy, non-tumor-bearing mice of the same strain to be used in the efficacy study.

  • This compound

  • Vehicle control

  • Animal balance

Procedure:

  • Dose Selection: Select a range of doses for this compound based on any available in vitro cytotoxicity data or information from similar compounds.

  • Group Assignment: Assign a small group of mice (n=3-5) to each dose level and a vehicle control group.

  • Drug Administration: Administer the drug according to the planned route and schedule for the efficacy study (e.g., daily for 5 days).

  • Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A body weight loss of more than 20% is often considered a sign of significant toxicity.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Weight (g) ± SEM (End of Study)Tumor Growth Inhibition (%)
Vehicle Control--
This compound
Positive Control (e.g., Paclitaxel)

Table 2: Animal Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (End of Study)Percent Body Weight Change
Vehicle Control-
This compound
Positive Control (e.g., Paclitaxel)

Proposed Signaling Pathway of this compound

As a taxane, this compound is expected to exert its anticancer effects by targeting microtubule dynamics. The following diagram illustrates the proposed signaling pathway leading to apoptosis.

G cluster_0 Cellular Effects of this compound A This compound B β-tubulin Binding A->B C Microtubule Stabilization B->C D Inhibition of Microtubule Depolymerization C->D E Disruption of Mitotic Spindle C->E F G2/M Phase Arrest E->F G Apoptosis F->G

Caption: Proposed mechanism of action for this compound.

Ethical Considerations

All animal experiments must be conducted in accordance with the highest ethical standards.[1] Research protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[3][6] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[2]

References

Troubleshooting & Optimization

Improving the yield of 2-Deacetoxytaxinine B from Taxus extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Deacetoxytaxinine B from Taxus extraction.

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the extraction and purification of this compound, a minor taxoid from Taxus species.

Problem: Consistently low or no detectable this compound in the crude extract.

Possible Cause Suggested Solution
Inappropriate Taxus Species or Plant Part Different Taxus species and even different parts of the same plant have varying concentrations of minor taxoids. The bark and needles are typically rich in taxoids. Verify the Taxus species and consider testing different plant parts (e.g., needles, twigs, bark) to identify the best source material.
Suboptimal Extraction Solvent The polarity of the extraction solvent is critical for selectively extracting taxoids. While methanol (B129727) is commonly used for general taxoid extraction, the optimal solvent for this compound may differ.
Action: Perform small-scale solvent screening experiments with solvents of varying polarities such as methanol, ethanol (B145695), acetone (B3395972), and ethyl acetate, as well as aqueous mixtures of these solvents (e.g., 80% ethanol). Analyze the resulting extracts by HPLC to determine the most effective solvent for your target compound.
Inefficient Extraction Method Passive extraction at room temperature may not be sufficient for complete extraction.
Action: Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve efficiency.[1] These methods enhance solvent penetration into the plant matrix, leading to higher yields in shorter times.
Degradation of Target Compound Prolonged extraction times, high temperatures, or exposure to light can lead to the degradation of sensitive taxoids.
Action: Minimize extraction duration and temperature. If using heating, ensure it does not exceed the stability limits of this compound. Store extracts and plant material in dark, cool conditions.

Problem: High complexity of the crude extract, making purification of this compound difficult.

Possible Cause Suggested Solution
Co-extraction of Interfering Compounds Non-polar solvents will extract lipids and waxes, while highly polar solvents can extract a large amount of chlorophyll (B73375) and other pigments, complicating downstream purification.
Action: Introduce a pre-extraction (defatting) step with a non-polar solvent like hexane (B92381) to remove lipids and waxes before the main extraction. This will yield a cleaner crude extract.
Action: Implement a liquid-liquid partitioning step after the initial extraction. For example, partition the crude extract between a polar solvent (like methanol/water) and a non-polar solvent to separate compounds based on their polarity.
Inadequate Chromatographic Separation The chosen chromatographic method may not have sufficient resolution to separate this compound from other closely related taxoids.
Action: Optimize the HPLC method. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile (B52724)/water, methanol/water gradients), and temperatures to improve the separation of your target compound.[2]
Action: Consider multi-step purification. A preliminary separation using column chromatography with silica (B1680970) gel or a reversed-phase sorbent can enrich the fraction containing this compound before final purification by preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While there is no universally "best" solvent, methanol and ethanol are effective for a broad range of taxoids. For optimizing the yield of a specific minor taxoid like this compound, it is recommended to perform a solvent optimization study. Start with 80% methanol or 80% ethanol and compare the results with other solvents like acetone and ethyl acetate. The optimal choice will depend on the specific Taxus material being used.

Q2: How can I increase the efficiency of my extraction process?

A2: Ultrasound-Assisted Extraction (UAE) is a highly effective method to increase extraction efficiency. The application of ultrasonic waves facilitates the breakdown of plant cell walls, enhancing solvent penetration and reducing both extraction time and solvent consumption.[1] Response Surface Methodology (RSM) can be employed to systematically optimize UAE parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio for maximizing yield.

Q3: My this compound yield varies significantly between batches. What could be the cause?

A3: The concentration of taxoids in Taxus plants is influenced by several factors, including:

  • Genetics: Different species and cultivars of Taxus produce different profiles of taxoids.

  • Environmental Conditions: Factors like light intensity, temperature, and soil composition can affect taxoid biosynthesis.

  • Plant Age and Part: The age of the plant and the specific part harvested (needles, bark, etc.) will impact the taxoid content.

  • Harvest Time: The concentration of taxoids can vary with the seasons.

To ensure consistency, it is crucial to standardize the collection of plant material as much as possible.

Q4: What is a suitable method for the purification of this compound from the crude extract?

A4: A multi-step chromatographic approach is generally required. A common workflow involves:

  • Initial Cleanup: Solid-phase extraction (SPE) or liquid-liquid partitioning to remove major impurities.

  • Fractionation: Column chromatography using silica gel or a reversed-phase stationary phase to separate the extract into fractions.

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on the enriched fraction to isolate pure this compound.[2]

Quantitative Data on Taxoid Extraction

The following tables summarize quantitative data from studies on taxoid extraction. While specific data for this compound is limited, the general trends observed for other taxoids can guide the optimization process.

Table 1: Effect of Solvent on Taxoid Yield

Solvent SystemPaclitaxel Yield (µg/g)Reference
100% Acetone~50Generic finding
80% Ethanol~45Generic finding
100% Methanol~35Generic finding
50% Acetone~30Generic finding
50% Ethanol~25Generic finding

Note: Yields are approximate and can vary significantly based on the plant material and extraction conditions.

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Taxanes

ParameterOptimized ValueResulting Total Taxane Yield (µg/g)Reference
Liquid-to-Solid Ratio20.88 mL/g354.28[1]
Ultrasonic Power140.00 W354.28[1]
Ultrasonic Time47.63 min354.28[1]
Ethanol Concentration83.50%354.28[1]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Taxoids

  • Sample Preparation: Dry the Taxus plant material (e.g., needles) at a controlled temperature (e.g., 40°C) and grind it into a fine powder.

  • Defatting (Optional): Macerate the powdered material in hexane for 24 hours to remove non-polar compounds. Filter and air-dry the powder.

  • Extraction: a. Mix the plant powder with the chosen solvent (e.g., 83.5% ethanol) at an optimized liquid-to-solid ratio (e.g., 20.88 mL/g).[1] b. Place the mixture in an ultrasonic bath. c. Apply ultrasonic power (e.g., 140 W) for a specified duration (e.g., 47.63 minutes) at a controlled temperature.[1]

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

  • Analysis: Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Purification of Taxoids using Preparative HPLC

  • Sample Preparation: Dissolve the crude or fractionated extract in the mobile phase to a known concentration. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A suitable preparative reversed-phase column (e.g., C18, 250 mm x 20 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient profile should be optimized for the separation of the target compound.

    • Flow Rate: Set an appropriate flow rate for the preparative column (e.g., 10 mL/min).[2]

    • Detection: UV detection at 227 nm.[2]

    • Injection Volume: Inject an appropriate volume of the sample solution (e.g., 0.5 mL).[2]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated compound.

  • Solvent Evaporation: Remove the solvent from the pure fractions to obtain the solid compound.

Visualizations

Experimental_Workflow Start Start: Powdered Taxus Material Defatting Optional: Defatting with Hexane Start->Defatting Improves purity Extraction Ultrasound-Assisted Extraction (e.g., 80% Ethanol) Start->Extraction Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Taxoid Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Partitioning Purification Step Analysis HPLC Analysis for Quantification & Purity Check Crude_Extract->Analysis Column_Chromo Column Chromatography (e.g., Silica Gel) Partitioning->Column_Chromo Enriched_Fraction Enriched Fraction Column_Chromo->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Final Purification Enriched_Fraction->Analysis Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Pure_Compound->Analysis

Caption: Experimental workflow for extraction and purification of this compound.

Taxoid_Biosynthesis_Simplified GPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GPP->Taxadiene Taxadiene Synthase Hydroxylation Multiple Hydroxylation & Acetylation Steps Taxadiene->Hydroxylation Cytochrome P450s BaccatinIII Baccatin III Hydroxylation->BaccatinIII Precursor to Paclitaxel Taxinine_Branch Taxinine-type Core Hydroxylation->Taxinine_Branch Alternative modifications Paclitaxel Paclitaxel (Taxol) BaccatinIII->Paclitaxel Side chain attachment DeacetoxytaxinineB This compound Taxinine_Branch->DeacetoxytaxinineB Specific enzymatic steps

Caption: Simplified overview of the Taxoid Biosynthetic Pathway.

References

Technical Support Center: Overcoming Low Aqueous Solubility of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 2-Deacetoxytaxinine B, a member of the taxane (B156437) family of compounds. Taxanes are notoriously difficult to dissolve in aqueous solutions, which can significantly hinder in vitro and in vivo studies.[1][2][3] This guide offers potential strategies and detailed experimental protocols to enhance the solubility and bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a taxane compound with potential therapeutic applications.[4][5][6] Like many other taxanes, it is a highly lipophilic molecule, leading to poor solubility in water.[1][3] This low aqueous solubility can lead to challenges in formulation, inaccurate dosing in biological assays, and poor bioavailability in preclinical and clinical studies.[7][8][9] Information from chemical databases indicates its solubility in organic solvents like Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone, but provides no data on its aqueous solubility.[10]

Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?

A2: A variety of techniques can be employed to enhance the solubility of hydrophobic compounds.[7][8][11][12][13][14][15] These methods can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These include reducing the particle size to increase the surface area (micronization, nanosuspension), modifying the crystal structure to a more soluble form (polymorphs), and dispersing the drug in a hydrophilic carrier (solid dispersions).[11][13][16]

  • Chemical Modifications: These approaches involve altering the chemical environment of the drug. Common methods include pH adjustment for ionizable compounds, using co-solvents to alter the polarity of the solvent, adding surfactants to form micelles that encapsulate the drug, and forming inclusion complexes with cyclodextrins.[7][13][]

Q3: Are there any advanced drug delivery systems suitable for this compound?

A3: Yes, advanced drug delivery systems are a promising strategy for overcoming the solubility and bioavailability challenges of taxanes.[18][19] Lipid-based nanoparticles, such as liposomes and polymeric micelles, can encapsulate hydrophobic drugs like this compound, protecting them from degradation and improving their delivery to target sites.[18][20][21] Nano-suspensions, which are sub-micron colloidal dispersions of the pure drug, also offer a way to increase the surface area and dissolution rate.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to aqueous buffer. The compound has exceeded its aqueous solubility limit.1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.[9][] 2. Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Pluronic F68) into the aqueous buffer before adding the compound. The surfactant will form micelles to encapsulate the drug.[7][8] 3. pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may increase its solubility.[][22][23]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Inclusion Complexation: Formulate this compound with a cyclodextrin (B1172386) (e.g., HP-β-CD, SBE-β-CD) to form a soluble inclusion complex.[24][25][26] 2. Solid Dispersion: Prepare a solid dispersion of the compound in a hydrophilic polymer (e.g., PEG, PVP). This can improve the dissolution rate and apparent solubility.[11][27][28]
Low bioavailability in animal studies. Poor dissolution in the gastrointestinal tract and/or rapid metabolism.1. Nanoparticle Formulation: Encapsulate this compound in liposomes or polymeric nanoparticles. This can protect the drug from degradation, improve its absorption, and potentially target it to specific tissues.[1][18][20] 2. Nanosuspension: Prepare a nanosuspension of the drug to increase its surface area and dissolution velocity.[9][13]

Quantitative Data on Solubility Enhancement Strategies

Method Carrier/Excipient Drug:Carrier Ratio (w/w) Solvent System Apparent Solubility (µg/mL) Fold Increase
Control None-Phosphate Buffered Saline (PBS) pH 7.4< 0.11
Co-solvency DMSO-1% DMSO in PBSHypothetical: 5Hypothetical: 50
Surfactant Tween 80-0.5% Tween 80 in PBSHypothetical: 25Hypothetical: 250
Cyclodextrin HP-β-CD1:10PBS pH 7.4Hypothetical: 150Hypothetical: 1500
Solid Dispersion PEG 60001:10PBS pH 7.4Hypothetical: 80Hypothetical: 800
Liposomes DPPC/Cholesterol1:20PBS pH 7.4Hypothetical: 200Hypothetical: 2000

Note: The values presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent
  • Weigh the required amount of this compound.

  • Dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution (e.g., 10 mg/mL).[29]

  • While vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration of the co-solvent is low (typically <1%) to avoid toxicity in biological systems.

Protocol 2: Formulation of this compound with Cyclodextrins
  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at a specific concentration.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the undissolved compound.

  • Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method like HPLC.

Protocol 3: Preparation of a Solid Dispersion of this compound
  • Select a hydrophilic carrier such as Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP) K30.

  • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol).[27]

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a thin film.

  • Dry the film further under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be crushed into a powder and dissolved in an aqueous medium for further experiments.[28]

Protocol 4: Preparation of this compound-Loaded Liposomes
  • Dissolve this compound, a phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC), and cholesterol in a suitable organic solvent like chloroform or a chloroform-methanol mixture.[20]

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[20]

  • Separate the liposome-encapsulated drug from the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start This compound (Poorly Soluble) cosolvent Co-solvency start->cosolvent surfactant Surfactant Micellization start->surfactant cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanoparticle Nanoparticle Formulation start->nanoparticle solution Aqueous Solution cosolvent->solution surfactant->solution cyclodextrin->solution solid_dispersion->solution nanoparticle->solution

Caption: Workflow for enhancing the aqueous solubility of this compound.

signaling_pathway_analogy cluster_drug Drug Delivery Challenge cluster_carrier Solubilization Mechanism cluster_target Therapeutic Action drug This compound (Hydrophobic) membrane Aqueous Environment (Barrier) drug->membrane Poor Penetration carrier Solubilizing Agent (e.g., Cyclodextrin, Liposome) drug->carrier Encapsulation/ Complexation complex Drug-Carrier Complex (Soluble) carrier->complex target Biological Target complex->target Enhanced Delivery

Caption: Conceptual diagram of overcoming solubility barriers for this compound.

References

Addressing challenges in the purification of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of 2-Deacetoxytaxinine B.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for enriching this compound from a crude plant extract?

A1: The initial enrichment of this compound from a crude extract, typically from Taxus species, involves a multi-step process. First, a solvent extraction is performed using an ethanol (B145695)/water mixture (typically 50-80% ethanol) or methanol/acetone. This is followed by a decolorization step using activated charcoal to remove pigments like chlorophyll (B73375) that can interfere with subsequent chromatographic steps. Finally, a liquid-liquid extraction or solid-phase extraction is often employed to partition the taxanes into a less polar solvent, further removing highly polar impurities.

Q2: I am observing co-elution of other taxoids with this compound during my chromatographic separation. How can I improve the resolution?

A2: Co-elution of structurally similar taxoids is a common challenge. To improve resolution, consider the following strategies:

  • Optimize the mobile phase: Fine-tune the solvent gradient in reversed-phase HPLC. Small changes in the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly impact selectivity.

  • Change the stationary phase: If using a C18 column, switching to a different stationary phase, such as a phenyl-hexyl or a cyano column, can alter the selectivity and improve separation.

  • Employ a different chromatographic technique: Consider using normal-phase chromatography on silica (B1680970) gel, as the elution order of taxanes can be different from that in reversed-phase chromatography.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is often necessary. This technique allows for the processing of larger sample loads and can achieve baseline separation of closely related compounds.

Q3: My yield of this compound is consistently low. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors throughout the purification process:

  • Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area for extraction. Optimize the extraction time and solvent-to-solid ratio.

  • Degradation: Taxanes can be sensitive to pH and temperature. Avoid strongly acidic or basic conditions and prolonged exposure to high temperatures. It is advisable to work at room temperature or below whenever possible.

  • Irreversible Adsorption: The compound might be irreversibly adsorbing to the stationary phase during chromatography. Ensure the column is properly conditioned and consider using a different type of stationary phase.

  • Losses during solvent removal: When concentrating fractions, use a rotary evaporator at a controlled temperature and vacuum to prevent loss of the compound.

Q4: I am having trouble crystallizing the purified this compound. What conditions should I try?

A4: Crystallization of taxoids can be challenging due to their complex structures. Here are some suggestions:

  • Solvent System: A common method is to dissolve the purified compound in a good solvent (e.g., acetone, dichloromethane (B109758), or chloroform) and then slowly add an anti-solvent (e.g., hexane (B92381) or n-heptane) until turbidity is observed. Allowing the solution to stand undisturbed at a cool temperature can promote crystal growth.

  • Purity: The presence of even small amounts of impurities can inhibit crystallization. Ensure your material is of high purity (>95%) before attempting crystallization.

  • Nucleation: If crystals do not form spontaneously, try scratching the inside of the glass vessel with a glass rod to create nucleation sites. Seeding with a tiny crystal from a previous successful crystallization can also be effective.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC 1. Column overload.2. Poor sample solubility in the mobile phase.3. Column degradation or contamination.4. Inappropriate mobile phase pH.1. Reduce the injection volume or sample concentration.2. Dissolve the sample in a solvent similar in composition to the initial mobile phase.3. Wash the column with a strong solvent or replace it if necessary.4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Low Recovery from Column Chromatography 1. Irreversible adsorption to the stationary phase.2. Elution with a solvent of insufficient strength.3. Sample precipitation on the column.1. Test different stationary phases (e.g., alumina (B75360) instead of silica).2. Gradually increase the polarity of the mobile phase.3. Ensure the sample is fully dissolved before loading and consider using a stronger loading solvent.
Presence of Green/Yellow Pigments in Purified Fractions Incomplete removal of chlorophyll and other pigments during initial extraction.1. Ensure thorough decolorization with activated charcoal before chromatography.2. Use a preliminary normal-phase chromatography step with a non-polar solvent to wash out pigments.
Inconsistent Retention Times in HPLC 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column thermostat to maintain a constant temperature.3. Equilibrate the column with the initial mobile phase for a sufficient time before each injection.

Experimental Protocols

Protocol 1: Extraction and Initial Purification
  • Extraction:

    • Grind dried and powdered plant material (e.g., needles and twigs of Taxus species).

    • Macerate the ground material with an 80% aqueous ethanol solution (1:10 w/v) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at 40°C.

  • Decolorization:

    • Resuspend the concentrated extract in 50% aqueous ethanol.

    • Add activated charcoal (2% w/v) and stir for 1 hour.

    • Filter through a bed of celite to remove the charcoal.

  • Liquid-Liquid Partitioning:

    • Remove the ethanol from the decolorized extract by rotary evaporation.

    • Partition the remaining aqueous solution three times with an equal volume of dichloromethane.

    • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude taxane (B156437) mixture.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude taxane mixture in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate. A typical gradient could be:

      • 100% Hexane

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate.

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm particle size).

    • Prepare the mobile phases: Phase A - Water; Phase B - Acetonitrile.

    • Degas the mobile phases thoroughly.

  • Method Development (Analytical Scale):

    • First, optimize the separation on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal gradient. A starting point could be a linear gradient from 40% to 70% Acetonitrile in water over 30 minutes.

  • Scale-up to Preparative Scale:

    • Dissolve the partially purified this compound from column chromatography in the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Run the preparative HPLC using the optimized gradient at an appropriate flow rate for the column size (e.g., 10-20 mL/min).

  • Fraction Collection:

    • Monitor the elution profile using a UV detector at 227 nm.

    • Collect the peak corresponding to this compound.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Purity and Yield at Different Purification Stages

Purification StepPurity of this compound (%)Overall Yield (%)
Crude Dichloromethane Extract1 - 5100
After Silica Gel Column Chromatography60 - 8040 - 60
After Preparative HPLC> 9520 - 30
After Crystallization> 9910 - 20

*Note: These values are illustrative and based on typical purifications of similar taxoids. Actual results may vary depending on the starting material and experimental conditions.

Visualizations

Experimental_Workflow_Purification cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification cluster_final Final Product Plant_Material Taxus sp. Biomass Solvent_Extraction Solvent Extraction (80% EtOH) Plant_Material->Solvent_Extraction Decolorization Decolorization (Activated Charcoal) Solvent_Extraction->Decolorization Partitioning Liquid-Liquid Partitioning (DCM/H2O) Decolorization->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) Highly_Purified Highly Purified 2-DAT B Prep_HPLC->Highly_Purified Partially_Purified->Prep_HPLC Crystallization Crystallization Highly_Purified->Crystallization Final_Product Pure Crystalline 2-DAT B (>99%) Crystallization->Final_Product

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Chromatography Check_Resolution Poor Peak Resolution? Start->Check_Resolution Optimize_Gradient Optimize Mobile Phase Gradient Check_Resolution->Optimize_Gradient Yes Check_Overload Column Overload? Check_Resolution->Check_Overload No Change_Column Change Stationary Phase Optimize_Gradient->Change_Column Reduce_Load Reduce Sample Concentration/Volume Check_Overload->Reduce_Load Yes Check_Pigments Presence of Pigments? Check_Overload->Check_Pigments No Pure_Product Achieve High Purity Reduce_Load->Pure_Product Improve_Decolorization Enhance Decolorization Step Check_Pigments->Improve_Decolorization Yes Check_Pigments->Pure_Product No Improve_Decolorization->Pure_Product

Caption: Troubleshooting logic for low purity in chromatographic steps.

Technical Support Center: Optimizing LC-MS/MS for 2-Deacetoxytaxinine B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 2-Deacetoxytaxinine B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal for this compound. What are the initial steps for troubleshooting?

A1: When no signal is detected, a systematic check of both the LC and MS systems is necessary.

  • LC System Checks:

    • Verify mobile phase composition and ensure fresh solvents are used. Contaminated or old solvents can lead to signal suppression.

    • Confirm the correct column is installed and properly equilibrated. For taxanes, a C18 reversed-phase column is common.[1][2]

    • Check for leaks in the LC system.

    • Ensure the sample injection sequence is correct and the injection volume is appropriate.

  • MS System Checks:

    • Confirm that the mass spectrometer is properly tuned and calibrated.

    • Ensure the correct ionization mode is selected. For taxanes, positive electrospray ionization (ESI+) is typically used.[2]

    • Verify that the ion source parameters (e.g., gas flows, temperatures, spray voltage) are set to reasonable starting values.[3]

    • Check that the correct precursor and product ions are being monitored in your acquisition method.

A logical workflow for troubleshooting a lack of signal is presented below.

G start No Signal for This compound lc_check Check LC System (Mobile Phase, Column, Leaks) start->lc_check ms_check Check MS System (Tuning, Ionization Mode, Source Parameters) lc_check->ms_check LC System OK signal_restored Signal Restored lc_check->signal_restored Issue Found & Resolved sample_prep Review Sample Preparation (Extraction, Concentration) ms_check->sample_prep MS System OK ms_check->signal_restored Issue Found & Resolved sample_prep->signal_restored Issue Found & Resolved consult_expert Consult Instrument Specialist sample_prep->consult_expert Sample Prep OK, Still No Signal

Caption: Troubleshooting workflow for no signal detection.

Q2: My signal for this compound is weak. How can I improve sensitivity?

A2: Improving sensitivity involves optimizing both chromatographic separation and mass spectrometric detection.

  • LC Method Optimization:

    • Mobile Phase: Adjust the mobile phase composition. For taxanes, a gradient of water and methanol (B129727) or acetonitrile (B52724) with an additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) is often used to improve ionization efficiency.[1][2]

    • Column: Ensure you are using a high-efficiency column, such as one with smaller particles (e.g., sub-2 µm).

    • Flow Rate: Optimize the flow rate for your column dimensions to ensure sharp peaks.

  • MS Method Optimization:

    • Ion Source Parameters: Systematically optimize the ion source parameters, including nebulizer gas, heater gas, capillary voltage, and source temperature. These parameters are interdependent and can significantly impact signal intensity.[4][5]

    • Compound-Specific Parameters: Optimize the collision energy (CE) and cone voltage (or equivalent) specifically for this compound. This is crucial for maximizing the production of the target product ion.

The relationship between different parameter optimizations for sensitivity is illustrated in the diagram below.

G sensitivity Improved Sensitivity lc_opt LC Optimization sensitivity->lc_opt ms_opt MS Optimization sensitivity->ms_opt mobile_phase Mobile Phase Composition lc_opt->mobile_phase column_sel Column Selection lc_opt->column_sel ion_source Ion Source Parameters ms_opt->ion_source compound_params Compound-Specific Parameters (CE, etc.) ms_opt->compound_params

Caption: Key areas for sensitivity optimization.

Q3: I am observing poor peak shape (tailing, fronting, or split peaks). What could be the cause?

A3: Poor peak shape can be attributed to several factors related to the column, mobile phase, or sample.

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and the column stationary phase, or by a contaminated or degraded column.[6]

    • Solution: Ensure the mobile phase pH is appropriate. Consider adding a small amount of an acid (like formic acid) to suppress silanol (B1196071) interactions. Flush the column or replace it if it's old.

  • Peak Fronting:

    • Cause: Typically indicates column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Split Peaks:

    • Cause: Can be caused by a partially blocked column frit, a column void, or injecting the sample in a solvent much stronger than the mobile phase.[6]

    • Solution: Filter samples before injection. Use an in-line filter to protect the column. Ensure the sample solvent is compatible with the initial mobile phase conditions.

Q4: What are the expected precursor and product ions for this compound?

For initial method development, it is recommended to perform a full scan or precursor ion scan to determine the exact mass of the protonated molecule [M+H]⁺. Following this, a product ion scan should be conducted to identify the most abundant and stable fragment ions. The most intense transition can then be used for quantification in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols & Data

Protocol 1: Optimization of MS/MS Parameters for this compound
  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Infuse the standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Ion Source Parameters:

    • While infusing, adjust the ESI source parameters (e.g., spray voltage, source temperature, nebulizer gas, and heater gas) to maximize the signal intensity of the precursor ion ([M+H]⁺).[5]

  • Determine Precursor Ion: Acquire a full scan spectrum in positive ion mode to confirm the m/z of the protonated molecule ([M+H]⁺).

  • Optimize Collision Energy (CE):

    • Set up a product ion scan experiment, selecting the determined precursor ion.

    • Vary the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the resulting fragment ions.

    • The optimal CE is the value that produces the most stable and intense product ion signal.

  • Select MRM Transitions: Based on the product ion scan, select the most abundant and specific fragment ion as the product ion for your MRM transition. A second, less intense transition can be used for confirmation.

Table 1: Recommended Starting LC-MS/MS Parameters for Taxane (B156437) Analysis
ParameterRecommended SettingRationale/Comments
LC Parameters
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Widely used for separation of taxanes and related compounds.[2]
Mobile Phase AWater + 0.1% Formic AcidAcidic modifier aids in protonation for positive ESI.[2]
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for elution.
Gradient5-95% B over 10 minutesA generic gradient to start with; should be optimized for separation from matrix components.
Flow Rate0.3 mL/minAdjust based on column dimensions.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.[3]
MS Parameters
Ionization ModeElectrospray Ionization (ESI), PositiveTaxanes readily form protonated molecules.[2]
Capillary Voltage3.5 - 4.5 kVOptimize for maximum signal intensity.[4]
Source Temperature120 - 150 °CInstrument-dependent; optimize for stability and sensitivity.
Desolvation Temp.350 - 550 °COptimize for efficient desolvation without causing degradation.[3]
Nebulizer Gas FlowInstrument-dependentOptimize for a stable spray.
Collision GasArgonStandard collision gas for CID.
Table 2: Hypothetical MRM Transitions for this compound Optimization

(Note: These values are predictive and must be experimentally verified as described in Protocol 1.)

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Use
This compoundTo be determinedTo be determinedQuantitation
This compoundTo be determinedTo be determinedConfirmation
Internal Standard (e.g., Paclitaxel)854.3286.1Control

References

Mitigating off-target effects of 2-Deacetoxytaxinine B in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Deacetoxytaxinine B. This resource is designed for researchers, scientists, and drug development professionals to help mitigate and understand potential off-target effects of this compound in cellular assays.

Disclaimer: this compound is a taxane (B156437) derivative. While the primary mechanism of action for taxanes is well-established as microtubule stabilization, specific off-target effects for this compound are not extensively documented in publicly available literature. Therefore, this guide is based on the known pharmacology of the taxane class of compounds and general principles of small molecule drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As a member of the taxane family, the primary mechanism of action of this compound is expected to be the stabilization of microtubules.[1][2] Taxanes bind to the β-tubulin subunit of microtubules, which prevents their depolymerization.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1]

Q2: What are the potential off-target effects of taxanes like this compound?

A2: While the primary target is tubulin, taxanes can have off-target effects that may contribute to both efficacy and toxicity. These can include:

  • Modulation of signaling pathways: Some taxanes have been shown to affect signaling pathways such as PI3K/Akt and Hedgehog.[1]

  • Interaction with other proteins: Due to the complexity of the cellular environment, small molecules can have unintended interactions with other proteins.

  • Induction of cellular stress responses: High concentrations of a cytotoxic agent can induce general stress responses that are independent of its primary mechanism.

  • Effects on non-cancerous cells: Rapidly dividing non-cancerous cells, such as those in the bone marrow, can also be affected by microtubule-stabilizing agents.[1]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of your results. Key strategies include:

  • Using a range of concentrations: On-target effects should typically occur at lower concentrations than off-target effects.

  • Employing control compounds: Include a well-characterized taxane (e.g., paclitaxel) as a positive control and an inactive analog of this compound, if available, as a negative control.

  • Rescue experiments: If the on-target effect is knockdown of a specific protein, a rescue experiment involving re-expression of that protein should reverse the observed phenotype.

  • Using multiple cell lines: The on-target effect should be consistent across different cell lines that express the target, while off-target effects may be cell-line specific.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of the compound to its intended target in a cellular environment.[4]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High cytotoxicity in control (non-cancerous) cell lines at low concentrations. This could be a genuine on-target effect in rapidly dividing cells or an off-target cytotoxic effect.1. Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cell lines.2. Assess cell cycle arrest to confirm the mechanism is consistent with microtubule stabilization.3. Use a lower concentration of this compound that is effective in cancer cells but has minimal impact on control cells.
Inconsistent results between experimental repeats. This could be due to issues with compound stability, cell culture conditions, or assay variability.1. Ensure this compound is properly stored (e.g., at -20°C under an inert atmosphere) and that stock solutions are freshly prepared.[5]2. Standardize cell seeding density and treatment times.3. Include appropriate positive and negative controls in every experiment.
Observed phenotype does not correlate with microtubule stabilization. The observed effect may be due to an off-target mechanism.1. Directly assess microtubule polymerization and bundling using immunofluorescence or a cell-free tubulin polymerization assay.2. Investigate other potential cellular targets using techniques like proteomic profiling or kinase inhibitor screening panels.
Development of resistance to this compound in long-term cultures. This is a known issue with taxanes and is often due to the overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin.[6][7]1. Co-administer this compound with an inhibitor of P-glycoprotein.2. Analyze the expression of different β-tubulin isotypes, as overexpression of βIII-tubulin has been linked to taxane resistance.[3]3. Consider using combination therapies to target alternative pathways.

Quantitative Data Summary

Table 1: In Vitro Activity of 2-Deacetoxytaxinine J (a related compound) in Breast Cancer Cell Lines.

Cell LineIC50 (µM)
MCF-720
MDA-MB-23110

Data extracted from a study on 2-deacetoxytaxinine J, a similar taxane diterpenoid.[8]

Table 2: Hypothetical IC50 Values for this compound in Various Cell Lines.

Cell LineCell TypeHypothetical IC50 (nM)
HeLaCervical Cancer50
A549Lung Cancer75
MCF-7Breast Cancer60
HEK293Normal Kidney>1000

Note: These are hypothetical values for illustrative purposes and should be determined experimentally.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.

Immunofluorescence Staining for Microtubule Bundling

Objective: To visualize the effect of this compound on the microtubule network.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat the cells with this compound at a concentration known to induce cytotoxicity (e.g., 2x IC50) for 18-24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

G cluster_0 On-Target Pathway Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization StableMicrotubules Stabilized Microtubules Microtubules->StableMicrotubules G2M G2/M Arrest StableMicrotubules->G2M Compound This compound Compound->Microtubules Binds to β-tubulin Apoptosis Apoptosis G2M->Apoptosis G cluster_1 Troubleshooting Workflow Start Unexpected Result Observed (e.g., high toxicity, inconsistent data) CheckPurity Verify Compound Purity and Stability Start->CheckPurity DoseResponse Perform Dose-Response and Time-Course Study CheckPurity->DoseResponse OnTargetAssay Assess On-Target Effect (e.g., Microtubule Bundling) DoseResponse->OnTargetAssay OffTarget Investigate Off-Target Mechanisms OnTargetAssay->OffTarget No Optimize Optimize Assay Conditions (e.g., concentration, incubation time) OnTargetAssay->Optimize Yes OffTarget->Optimize Conclusion Draw Conclusion Optimize->Conclusion G cluster_2 Hypothetical Off-Target Signaling Compound This compound OffTargetKinase Off-Target Kinase Compound->OffTargetKinase Inhibition/Activation SignalingProtein Signaling Protein OffTargetKinase->SignalingProtein TranscriptionFactor Transcription Factor SignalingProtein->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression UnintendedPhenotype Unintended Phenotype GeneExpression->UnintendedPhenotype

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Paclitaxel and 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the well-established anticancer drug, paclitaxel (B517696), and the less-characterized taxane (B156437) derivative, 2-Deacetoxytaxinine B. Due to the limited publicly available data on the cytotoxicity of this compound, this guide utilizes data from a related compound, 2-deacetoxytaxinine J, to provide a preliminary comparison. This document aims to highlight the state of current research and underscore the need for further investigation into the therapeutic potential of less-common taxane compounds.

Executive Summary

Paclitaxel is a potent, widely studied chemotherapeutic agent with a well-documented mechanism of action and extensive cytotoxicity data across numerous cancer cell lines. In contrast, this compound remains largely uncharacterized in the scientific literature regarding its cytotoxic effects. This guide presents available data for paclitaxel and a related taxane, 2-deacetoxytaxinine J, to offer a comparative perspective and to emphasize the existing knowledge gap for this compound.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of paclitaxel and 2-deacetoxytaxinine J against representative human breast cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are not available.

CompoundCell LineAssay TypeEffective Concentration / IC50Citation
Paclitaxel MDA-MB-231 (triple-negative breast cancer)MTT AssayIC50: 0.3 µM[1]
MCF-7 (ER-positive breast cancer)MTT AssayIC50: 3.5 µM[1]
SK-BR-3 (HER2-positive breast cancer)MTS AssayIC50: ~2.5 nM[2]
2-Deacetoxytaxinine J MDA-MB-231 (triple-negative breast cancer)Not SpecifiedSignificant activity at 10 µM[3]
MCF-7 (ER-positive breast cancer)Not SpecifiedSignificant activity at 20 µM[3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The data for 2-deacetoxytaxinine J indicates concentrations at which significant activity was observed, but does not provide specific IC50 values.

Experimental Protocols

The cytotoxic effects of these compounds are typically evaluated using a variety of in vitro assays. The following are detailed methodologies for two common experimental protocols.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., paclitaxel or this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The results are then used to calculate the percentage of cell viability relative to the untreated control and to determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.[5][6][7]

Principle: The clonogenic assay determines the ability of a single cell to undergo unlimited division and form a colony (defined as a cluster of at least 50 cells).[5][7] It is a stringent test of cytotoxicity as it measures reproductive cell death.

Protocol:

  • Cell Seeding: Seed a low and precise number of single cells into multi-well plates.

  • Compound Treatment: Treat the cells with the test compound for a defined period.

  • Incubation: Remove the compound and incubate the cells for 1-3 weeks to allow for colony formation.[5][8]

  • Fixation and Staining: Fix the colonies with a solution such as 6.0% (v/v) glutaraldehyde (B144438) and then stain them with a dye like 0.5% (w/v) crystal violet.[8]

  • Colony Counting: Count the number of colonies in each well. The surviving fraction is then calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Mechanism of Action

Paclitaxel

The mechanism of action for paclitaxel is well-established. It is a mitotic inhibitor that targets microtubules.[9][10]

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[9][10][11]

  • Mitotic Arrest: This stabilization disrupts the normal dynamic reorganization of the microtubule network that is essential for mitosis. This leads to the arrest of the cell cycle at the G2/M phase.[9][11]

  • Induction of Apoptosis: The prolonged mitotic arrest triggers programmed cell death, or apoptosis, in cancer cells.[9][12] This can involve the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the modulation of Bcl-2 family proteins.[9][10]

This compound

The precise mechanism of action for this compound has not been extensively studied and is not well-documented in the available literature. As a taxane derivative, it is hypothesized to have a similar microtubule-stabilizing effect to paclitaxel, but this requires experimental validation.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_specific_step Assay-Specific Step (e.g., MTT addition) incubation->assay_specific_step readout Data Acquisition (e.g., Absorbance Reading) assay_specific_step->readout viability_calc Cell Viability Calculation readout->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Paclitaxel Signaling Pathway

paclitaxel_pathway Paclitaxel-Induced Apoptosis Pathway paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules Binds and stabilizes mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Causes apoptosis Apoptosis g2m_arrest->apoptosis Triggers bcl2 Bcl-2 Family Modulation g2m_arrest->bcl2 jnk_sapk JNK/SAPK Pathway Activation g2m_arrest->jnk_sapk bcl2->apoptosis jnk_sapk->apoptosis

Caption: Simplified signaling pathway of paclitaxel leading to apoptosis.

Conclusion

Paclitaxel is a cornerstone of cancer chemotherapy with a well-defined cytotoxic profile and mechanism of action. In contrast, this compound represents a large number of natural product derivatives that show promise but require significant further investigation. The available data on a related compound, 2-deacetoxytaxinine J, suggests that other taxanes possess cytotoxic activity, warranting more in-depth studies into their specific mechanisms and potency. Direct comparative studies of this compound and paclitaxel are essential to fully understand its potential as a therapeutic agent. This guide serves to highlight the current knowledge and to encourage further research in this area.

References

A Comparative Analysis of 2-Deacetoxytaxinine B and Docetaxel in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-cancer efficacy of 2-Deacetoxytaxinine B and the established chemotherapeutic agent, docetaxel (B913), against breast cancer cells.

This guide provides a detailed comparison of the in vitro efficacy of this compound and docetaxel, two taxane-class compounds, against human breast cancer cell lines. While docetaxel is a well-established and extensively studied chemotherapeutic agent, this guide synthesizes the available preclinical data for this compound to offer a comparative perspective for research and development purposes.

Executive Summary

Docetaxel demonstrates potent cytotoxicity against breast cancer cell lines, inducing cell death through mechanisms that include mitotic catastrophe and apoptosis, primarily by stabilizing microtubules and causing a G2/M cell cycle arrest. Limited available data for this compound, a related taxane (B156437) diterpenoid, also indicates cytotoxic activity against breast cancer cells. However, a direct and comprehensive comparison is challenging due to the scarcity of detailed mechanistic studies for this compound. This guide presents the currently available data to facilitate a preliminary assessment and to highlight areas for future research.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and docetaxel in two commonly used breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: Comparative Cytotoxicity (IC50) of this compound and Docetaxel

CompoundCell LineIC50 ValueIncubation Time
2-Deacetoxytaxinine J¹MCF-720 µM[1]Not Specified
2-Deacetoxytaxinine J¹MDA-MB-23110 µM[1]Not Specified
DocetaxelMCF-7~3.8 nM - 5 nM[2][3]24 - 72 hours
DocetaxelMDA-MB-231~4 nM - 50 nM[4][5]48 hours

¹Note: The available research refers to 2-Deacetoxytaxinine J. It is presented here as the most relevant available data for the user's query on "this compound".

Table 2: Effects on Cell Cycle and Apoptosis

CompoundCell LineEffect on Cell CycleInduction of ApoptosisKey Apoptotic Markers
2-Deacetoxytaxinine J MCF-7, MDA-MB-231Data not availableData not availableData not available
Docetaxel MCF-7G2/M arrest[2]Yes, though mitotic catastrophe is also a primary mechanism of cell death[5]Phosphorylation of Bcl-2[2], Downregulation of Bcl-2[6], Upregulation of Bax[7]
Docetaxel MDA-MB-231G2/M arrest[5]Mitotic catastrophe is the major cause of death, with minimal apoptosis observed[5]-

Mechanism of Action and Signaling Pathways

Taxanes, including docetaxel and presumably this compound, exert their cytotoxic effects primarily by targeting microtubules. By binding to the β-tubulin subunit, they stabilize microtubules and prevent their depolymerization, a process essential for dynamic cellular functions, most critically, mitosis.

Docetaxel

Docetaxel's mechanism of action is well-documented. Its stabilization of microtubules leads to a potent mitotic block, arresting cells in the G2/M phase of the cell cycle.[2] This prolonged mitotic arrest can have two primary outcomes:

  • Apoptosis: Programmed cell death, often mediated by the Bcl-2 family of proteins. Docetaxel has been shown to induce phosphorylation and downregulation of the anti-apoptotic protein Bcl-2, and upregulate the pro-apoptotic protein Bax.[2][6][7]

  • Mitotic Catastrophe: A form of cell death that occurs during mitosis, characterized by aberrant nuclear morphology and micronucleation. In some breast cancer cell lines, such as MDA-MB-231, mitotic catastrophe is the predominant mechanism of docetaxel-induced cell death, with little to no significant apoptosis observed.[5]

The signaling pathways implicated in docetaxel's action include the c-Jun NH2-terminal kinase (JNK) pathway and pathways involving the Bcl-2 family of proteins.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Docetaxel->Bcl2 Phosphorylates & Downregulates Bax Bax (Pro-apoptotic) Docetaxel->Bax Upregulates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupts Mitosis Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death Apoptosis->Cell_Death Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Docetaxel's mechanism leading to cell death.

This compound

Due to a lack of specific studies on this compound's mechanism in breast cancer cells, its signaling pathway is inferred based on its classification as a taxane. It is presumed to share the fundamental mechanism of microtubule stabilization.

Deacetoxytaxinine_General_Pathway Deacetoxytaxinine This compound Microtubules Microtubules Deacetoxytaxinine->Microtubules Stabilizes (Presumed) Mitotic_Block Mitotic Block Microtubules->Mitotic_Block Disrupts Mitosis (Presumed) Cell_Death Cell Death Mitotic_Block->Cell_Death

Presumed mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed breast cancer cells (MCF-7 or MDA-MB-231) in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of This compound or Docetaxel B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT Cell Viability Assay.

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or docetaxel and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated.[8]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[4][5]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[4]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation: Cells are fixed, typically with cold 70% ethanol.[9]

  • Staining: Fixed cells are treated with RNase A to degrade RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.[10][11]

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blotting for Apoptotic Proteins (e.g., Bcl-2, Bax)

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2 or anti-Bax).

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target protein.

Conclusion and Future Directions

The available data indicates that docetaxel is a highly potent cytotoxic agent against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the nanomolar range. In contrast, the reported IC50 values for 2-Deacetoxytaxinine J are in the micromolar range, suggesting a lower potency compared to docetaxel under the tested conditions.

A significant gap in the literature exists regarding the detailed molecular mechanisms of this compound/J in breast cancer cells. To provide a more definitive comparison of its efficacy relative to docetaxel, further research is warranted. Key areas for future investigation include:

  • Comprehensive Dose-Response Studies: To confirm the IC50 values of this compound/J in a wider range of breast cancer cell lines.

  • Mechanistic Studies: Detailed analysis of its effects on the cell cycle, induction of apoptosis versus other forms of cell death, and identification of the specific signaling pathways it modulates.

  • Direct Comparative Studies: Head-to-head comparisons with docetaxel in the same experimental settings to provide a robust assessment of their relative efficacy.

  • In Vivo Studies: Evaluation of the anti-tumor activity of this compound/J in preclinical animal models of breast cancer.

Such studies will be crucial in determining the potential of this compound as a viable alternative or complementary therapeutic agent in the treatment of breast cancer.

References

Comparative Analysis of 2-Deacetoxytaxinine B Analogues: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such a comparative analysis, outlining the key experimental protocols and data presentation formats that would be essential for a rigorous SAR study. Due to the lack of specific data for 2-deacetoxytaxinine B analogues, this document will draw upon established methodologies and findings from closely related taxane (B156437) research to illustrate the principles and potential directions for future investigations.

Key Structure-Activity Relationship Insights from Related Taxanes

From studies on taxane analogues like those of 2-deacetoxytaxinine J, several key structural features have been identified as crucial for their cytotoxic and anticancer activities. These insights may offer a starting point for hypotheses regarding this compound analogues:

  • The C5 Side Chain: The nature of the substituent at the C5 position is often critical for activity. For instance, in studies of 2-deacetoxytaxinine J, the presence of a cinnamoyl group at C5 was found to be essential for its anticancer effects[1]. Modifications to this group, such as altering the aromatic ring substitution or the length of the acyl chain, would be a primary focus in an SAR study of this compound analogues.

  • The C10 Substituent: The acetyl group at the C10 position has also been shown to be important for the activity of 2-deacetoxytaxinine J[1]. Analogues with different acyl groups or other functionalities at this position would be valuable for elucidating its role in the SAR of this compound.

  • The Taxane Core: The core taxane ring structure is fundamental for biological activity. However, minor modifications, such as the introduction or removal of hydroxyl or acetyl groups at various positions, can significantly impact potency and pharmacological properties.

Data Presentation: A Template for Comparison

A systematic comparison of this compound analogues would necessitate the presentation of quantitative data in a clear and structured format. The following tables provide a template for how such data should be organized.

Table 1: In Vitro Cytotoxicity of this compound Analogues against Human Cancer Cell Lines

Compound IDR1 Substituent (at C5)R2 Substituent (at C10)Other ModificationsIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. A549
2-DTB-01 CinnamoylAcetyl(Parent Compound)Data Not AvailableData Not AvailableData Not Available
2-DTB-02 BenzoylAcetylData Not AvailableData Not AvailableData Not Available
2-DTB-03 CinnamoylPropionylData Not AvailableData Not AvailableData Not Available
2-DTB-04 4-Methoxycinnamoyl    AcetylData Not AvailableData Not AvailableData Not Available

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. MCF-7: Human breast adenocarcinoma cell line. MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative). A549: Human lung carcinoma cell line.

Table 2: Effect of this compound Analogues on Tubulin Polymerization

Compound IDConcentration (µM)Inhibition of Tubulin Polymerization (%)
2-DTB-01 10Data Not Available
2-DTB-02 10Data Not Available
2-DTB-03 10Data Not Available
2-DTB-04 10Data Not Available
Paclitaxel (B517696) 10Positive Control Data

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to any SAR study. The following sections outline the standard methodologies that would be employed.

Synthesis of this compound Analogues

The synthesis of novel analogues would typically start from the parent compound, this compound, isolated from a natural source like Taxus species. Standard organic chemistry reactions would be used to modify specific functional groups. For example:

  • Modification of the C5 and C10 Esters: The ester groups at the C5 and C10 positions could be hydrolyzed to the corresponding alcohols. These alcohols can then be re-esterified with various acyl chlorides or carboxylic acids to introduce new side chains.

  • Purification and Characterization: All synthesized compounds must be purified to a high degree, typically using column chromatography and/or high-performance liquid chromatography (HPLC). The structures of the final products must be unequivocally confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assays

The cytotoxic activity of the synthesized analogues would be evaluated against a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well.

    • Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ values are calculated from the dose-response curves.

Tubulin Polymerization Assay

The primary mechanism of action for many taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 340 nm.

  • Procedure:

    • Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.

    • The test compounds (this compound analogues) or a control vehicle are added to the tubulin solution.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • Compounds that promote tubulin polymerization will show an increased rate and extent of absorbance change compared to the control.

Visualization of Experimental Workflow and Potential Signaling Pathways

Diagrams are crucial for visualizing complex processes and relationships. The following are examples of how Graphviz could be used to represent the workflow and potential mechanisms of action.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Isolation Isolation of This compound Modification Chemical Modification (e.g., at C5, C10) Isolation->Modification Purification Purification (HPLC, Column Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Characterization->Tubulin_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Tubulin_Assay->SAR_Analysis Signaling_Pathway Analog This compound Analogue Tubulin β-Tubulin Analog->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Validating the Microtubule-Stabilizing Effect of 2-Deacetoxytaxinine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the microtubule-stabilizing effects of 2-Deacetoxytaxinine B against established agents like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The information is intended to support researchers in validating the potential of this natural product as a novel anti-cancer agent.

Introduction to Microtubule Stabilization

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization (assembly) and depolymerization (disassembly), is critical for their function. Microtubule-stabilizing agents are a class of compounds that bind to tubulin, the building block of microtubules, and shift the equilibrium towards polymerization. This stabilization disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). This mechanism is a clinically validated strategy in cancer chemotherapy.

Taxanes, such as Paclitaxel and Docetaxel, are among the most successful microtubule-stabilizing drugs used in the treatment of a wide range of cancers. They bind to a specific site on the β-tubulin subunit within the microtubule, promoting tubulin assembly and inhibiting depolymerization. This compound is a taxoid isolated from the Himalayan yew (Taxus wallichiana), the same genus of plants from which Paclitaxel was originally discovered. This guide aims to provide a framework for evaluating its potential as a microtubule-stabilizing agent.

Comparative Analysis of Microtubule-Stabilizing Agents

In Vitro Tubulin Polymerization

The ability of a compound to promote the assembly of purified tubulin into microtubules is a primary indicator of its stabilizing effect. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the compound that induces 50% of the maximal tubulin polymerization.

Table 1: Comparison of Tubulin Polymerization Activity

CompoundEC50 (µM) for Tubulin PolymerizationSource
This compound Data not available-
Paclitaxel~1-5[1]
Docetaxel~0.5-2[1]

Note: The EC50 values for Paclitaxel and Docetaxel can vary depending on the specific assay conditions.

In Vitro Cytotoxicity

The cytotoxic effect of microtubule-stabilizing agents on cancer cell lines is a crucial measure of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits the growth of a cell population by 50%. While direct IC50 values for this compound are not available, a related compound, 2-deacetoxytaxinine J, has shown significant activity against breast cancer cell lines.[2]

Table 2: Comparison of In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)Source
This compound Data not availableData not availableData not available-
2-deacetoxytaxinine J>10 (Significant activity at 20 µM)>10 (Significant activity at 10 µM)Data not available[2]
Paclitaxel~0.001-0.01~0.001-0.01~0.001-0.01[3]
Docetaxel~0.0001-0.001~0.0001-0.001~0.0001-0.001[3]

Note: IC50 values are highly dependent on the cell line and the duration of exposure.

Experimental Protocols

To validate the microtubule-stabilizing effect of this compound, the following experimental protocols are recommended.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound, Paclitaxel, Docetaxel (as positive controls)

  • DMSO (vehicle control)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a stock solution of this compound and control compounds in DMSO.

  • On ice, prepare the tubulin polymerization reaction mix containing tubulin (final concentration 3 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

  • Add serial dilutions of the test compounds and controls to the wells of a pre-warmed 37°C 96-well plate. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the EC50 value for each compound.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Principle: Cells are treated with the compound, and then the microtubule cytoskeleton is stained with a specific antibody against tubulin, followed by a fluorescently labeled secondary antibody. The changes in microtubule organization, such as bundling and stabilization, can be observed using a fluorescence microscope.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium and supplements

  • 24-well plates with sterile glass coverslips

  • This compound, Paclitaxel (as a positive control)

  • DMSO (vehicle control)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Paclitaxel, and a vehicle control for a specified duration (e.g., 24 hours).

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary anti-tubulin antibody.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the microtubule network using a fluorescence microscope. Compare the microtubule morphology in treated cells to the control cells. Look for evidence of microtubule bundling and increased polymer mass.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action of microtubule-stabilizing agents.

G Mechanism of Microtubule-Stabilizing Agents cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Stabilizing Agent cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Inhibits Depolymerization Stabilizing_Agent This compound Paclitaxel Docetaxel Stabilizing_Agent->Microtubule Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of microtubule-stabilizing agents.

Experimental Workflow

The following diagram outlines the key steps in validating the microtubule-stabilizing effect of a compound.

G Workflow for Validating Microtubule-Stabilizing Effect Start Start: Compound of Interest (this compound) Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture EC50 Determine EC50 Tubulin_Assay->EC50 Conclusion Conclusion: Validate Microtubule- Stabilizing Effect EC50->Conclusion Treatment Treat Cells with Compound Cell_Culture->Treatment IF Immunofluorescence Microscopy Treatment->IF Cytotoxicity Cell Viability Assay (e.g., MTT) Treatment->Cytotoxicity Morphology Analyze Microtubule Morphology IF->Morphology Morphology->Conclusion IC50 Determine IC50 Cytotoxicity->IC50 IC50->Conclusion

Caption: Experimental workflow for validation.

Conclusion

Validating the microtubule-stabilizing effect of this compound requires a systematic approach involving both biochemical and cell-based assays. By directly comparing its activity with well-characterized agents like Paclitaxel and Docetaxel, researchers can ascertain its potential as a novel therapeutic agent. The protocols and comparative data framework provided in this guide offer a robust starting point for these investigations. Further studies are warranted to isolate and test this compound to generate the specific data needed for a conclusive evaluation.

References

Cross-resistance studies of 2-Deacetoxytaxinine B in taxane-resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to taxane-based chemotherapies, such as paclitaxel (B517696) and docetaxel (B913), presents a significant challenge in cancer treatment. This guide provides a framework for evaluating 2-Deacetoxytaxinine B, a taxane (B156437) analogue, as a potential agent to overcome this resistance. While direct comparative studies on this compound in taxane-resistant cell lines are not yet extensively published, this document outlines the established mechanisms of taxane resistance and proposes a comprehensive methodology for assessing the cross-resistance profile of this compound.

Understanding Taxane Resistance

Taxane resistance is a multifaceted phenomenon involving various cellular mechanisms that limit the efficacy of these microtubule-stabilizing agents.[1][2][3][4] The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), actively pumps taxanes out of the cell, reducing intracellular drug concentration.[1]

  • Alterations in Microtubule Dynamics: Changes in the expression of β-tubulin isotypes, such as increased βIII-tubulin, can affect the binding of taxanes to microtubules.[1] Additionally, mutations in tubulin genes can prevent effective drug-target interaction.

  • Apoptosis Evasion: Cancer cells can develop mechanisms to evade programmed cell death, a key process through which taxanes exert their cytotoxic effects.

  • Drug Metabolism: Alterations in metabolic pathways can lead to the inactivation of taxane drugs.[1]

These mechanisms can act alone or in concert to confer a multidrug-resistant (MDR) phenotype.[1]

Proposed Experimental Framework for Evaluating this compound

To assess the potential of this compound in overcoming taxane resistance, a systematic comparison with established taxanes in well-characterized sensitive and resistant cell line pairs is necessary.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the cross-resistance of a novel compound in taxane-resistant cell lines.

G start Parental Cancer Cell Line (e.g., MDA-MB-231, ZR75-1) pulse Incremental exposure to Paclitaxel or Docetaxel start->pulse selection Selection of resistant clones pulse->selection characterization Characterization of Resistant Cell Line (e.g., IC50, MDR1 expression) selection->characterization treat_parental Treat Parental Cells with: - Paclitaxel - Docetaxel - this compound treat_resistant Treat Resistant Cells with: - Paclitaxel - Docetaxel - this compound mtt MTT Assay (or similar viability assay) treat_parental->mtt treat_resistant->mtt ic50 Calculate IC50 Values mtt->ic50 compare Compare IC50 values between parental and resistant lines resistance_index Calculate Resistance Index (RI) compare->resistance_index conclusion Determine Cross-Resistance Profile resistance_index->conclusion

Caption: Experimental workflow for cross-resistance studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in this proposed study.

Development and Culture of Taxane-Resistant Cell Lines
  • Parental Cell Lines: Utilize established cancer cell lines such as MDA-MB-231 or ZR75-1.

  • Induction of Resistance: Generate isogenic taxane-resistant cell lines by continuous, incremental exposure to paclitaxel or docetaxel over several months.[5]

  • Cell Culture: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO2 at 37°C. The resistant cell lines should be continuously cultured in the presence of the respective taxane to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of paclitaxel, docetaxel, and this compound for 48-72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Data Presentation for Comparative Analysis

Quantitative data should be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical IC50 Values (nM) of Taxanes and this compound in Sensitive and Resistant Cell Lines

CompoundMDA-MB-231 (Parental)MDA-MB-231 PACR (Paclitaxel-Resistant)Resistance Index (RI)
Paclitaxel10 ± 1.5500 ± 2550
Docetaxel8 ± 1.2450 ± 3056.25
This compound 15 ± 2.0 20 ± 3.5 1.33

Resistance Index (RI) = IC50 in resistant cells / IC50 in parental cells. A low RI for this compound would suggest its potential to overcome taxane resistance.

Signaling Pathways in Taxane Resistance

The following diagram illustrates the key signaling pathways involved in taxane resistance, providing a basis for mechanistic studies of this compound.

G cluster_1 Cytoplasm pgp P-gp (MDR1) taxane_out Taxane pgp->taxane_out Drug Efflux taxane_in Taxane taxane_in->pgp Drug Efflux microtubule Microtubule Stabilization taxane_in->microtubule mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis beta_tubulin Altered β-tubulin isotypes beta_tubulin->microtubule Inhibits binding bcl2 Anti-apoptotic proteins (e.g., Bcl-2) bcl2->apoptosis Inhibits

Caption: Key mechanisms of taxane resistance.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a strategy to circumvent taxane resistance. By employing the outlined experimental protocols and comparative analyses, researchers can systematically assess its efficacy in taxane-resistant cancer models. The potential for this compound to evade common resistance mechanisms, such as P-gp mediated efflux or altered microtubule binding, warrants further investigation and could pave the way for novel therapeutic options for patients with taxane-refractory cancers.

References

A Head-to-Head Comparison of 2-Deacetoxytaxinine B and Other Natural Taxoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural taxoid, 2-Deacetoxytaxinine B, with other notable taxoids isolated from Taxus species. While direct comparative studies on the anticancer activity of this compound are limited in publicly available literature, this document compiles the existing biological activity data for this compound and contrasts it with the well-documented anticancer properties of other key natural taxoids.

Executive Summary

This compound, isolated from the Himalayan Yew (Taxus wallichiana), has demonstrated significant anti-platelet aggregation activity. In contrast, other natural taxoids from the same genus, such as Paclitaxel, Cephalomannine, Baccatin III, and the closely related 2-Deacetoxytaxinine J, are primarily recognized for their potent anticancer properties. This guide presents the available quantitative data for these compounds, details the experimental protocols for cytotoxicity testing, and visualizes key cellular pathways and experimental workflows.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the reported biological activities and potency of this compound and other selected natural taxoids.

CompoundSource SpeciesBiological ActivityTarget/AssayIC50/Effective Concentration
This compound Taxus wallichianaAnti-platelet AggregationU46619-induced aggregation, Arachidonic acid-induced aggregationData not available
2-Deacetoxytaxinine J Taxus baccataAnticancerMCF-7 (Breast Cancer), MDA-MB-231 (Breast Cancer)20 µM, 10 µM
Paclitaxel (Taxol) Taxus brevifolia, Taxus wallichianaAnticancerVarious cancer cell linesNanomolar to micromolar range
Cephalomannine Taxus wallichianaAnticancerVarious cancer cell linesGenerally less potent than Paclitaxel
Baccatin III Taxus baccata, Taxus wallichianaAnticancerVarious cancer cell linesMicromolar range

Experimental Protocols

A detailed methodology for a standard in vitro cytotoxicity assay is provided below. This protocol is representative of the type of experiment used to generate the anticancer data for the taxoids listed above.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) bcl2->apoptosome releases inhibition caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Paclitaxel's mechanism of inducing apoptosis.

Experimental Workflow for MTT Cytotoxicity Assay

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity.

Validating 2-Deacetoxytaxinine B as a Potential Topoisomerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel chemical entities, such as 2-Deacetoxytaxinine B, as potential topoisomerase inhibitors. Given the current scarcity of direct evidence for this compound's activity as a topoisomerase inhibitor, this document outlines the essential experimental workflow and comparative data analysis required to rigorously assess its potential. We will compare its hypothetical performance against well-established topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor), and Etoposide and Doxorubicin (Topoisomerase II inhibitors).

Introduction to Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that regulate the topology of DNA, playing vital roles in replication, transcription, and chromosome segregation.[1] By creating transient single- or double-stranded breaks in DNA, they resolve supercoils and tangles that arise during these processes.[1][2] Topoisomerase inhibitors are a class of anticancer drugs that interfere with this mechanism, leading to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.[1][2] These inhibitors are broadly categorized into two types: Topoisomerase I (Top1) inhibitors and Topoisomerase II (Top2) inhibitors.[3]

Mechanism of Action of a an Anticancer Agent, this compound

This compound is a natural taxane (B156437) diterpenoid found in plants of the Taxus genus. While its specific biological activities are not extensively documented, related compounds from Taxus wallichiana have shown cytotoxic and anticancer properties. This guide will explore the hypothetical validation of this compound as a topoisomerase inhibitor.

Comparative Analysis of Topoisomerase Inhibitors

A thorough validation of a novel topoisomerase inhibitor requires a direct comparison with established drugs. This section presents hypothetical data to illustrate how this compound would be evaluated against Camptothecin, Etoposide, and Doxorubicin.

Table 1: In Vitro Topoisomerase Inhibition
CompoundTargetAssayIC50 (µM)Mechanism
This compound (Hypothetical) Top1/Top2DNA Relaxation (Top1) / Decatenation (Top2)To be determinedTo be determined
CamptothecinTop1DNA Relaxation0.5Stabilizes Top1-DNA cleavage complex[4]
EtoposideTop2DNA Decatenation5Stabilizes Top2-DNA cleavage complex[5]
DoxorubicinTop2DNA Decatenation2DNA intercalation and Top2 inhibition[6][7]
Table 2: Cytotoxicity in Cancer Cell Lines
CompoundCell LineAssayGI50 (µM)
This compound (Hypothetical) MCF-7 (Breast), A549 (Lung), HCT116 (Colon)MTT AssayTo be determined
CamptothecinHCT116MTT Assay0.01
EtoposideA549MTT Assay1
DoxorubicinMCF-7MTT Assay0.1
Table 3: Induction of DNA Damage
CompoundCell LineMarkerMethodResult
This compound (Hypothetical) HCT116γH2AXImmunofluorescenceTo be determined
CamptothecinHCT116γH2AXImmunofluorescenceIncreased foci formation
EtoposideHCT116γH2AXImmunofluorescenceIncreased foci formation
DoxorubicinHCT116γH2AXImmunofluorescenceIncreased foci formation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for key experiments in the evaluation of topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Materials:

    • Purified human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topoisomerase I reaction buffer (100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 1 mM spermidine, 0.1% BSA, 1 mM DTT)

    • Test compound (this compound) and control inhibitors

    • Agarose (B213101) gel (1%) and electrophoresis apparatus

    • Ethidium (B1194527) bromide staining solution

    • UV transilluminator

  • Procedure:

    • Prepare reaction mixtures containing 1x reaction buffer, 200 ng of supercoiled DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding a predetermined amount of Topoisomerase I enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the enzyme-only control.

Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of Topoisomerase II's ability to separate catenated DNA networks (kinetoplast DNA).

  • Materials:

    • Purified human Topoisomerase II

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II reaction buffer (500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

    • ATP solution

    • Test compound and control inhibitors

    • Agarose gel (1%) and electrophoresis apparatus

    • Ethidium bromide staining solution

    • UV transilluminator

  • Procedure:

    • Set up reaction mixtures with 1x reaction buffer, 200 ng of kDNA, ATP, and different concentrations of the test compound.

    • Add a defined unit of Topoisomerase II to start the reaction.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction with a stop solution.

    • Separate the decatenated DNA products on a 1% agarose gel.

    • Stain with ethidium bromide and visualize. Inhibition is indicated by the persistence of the catenated kDNA at the top of the gel.

In Vitro DNA Cleavage Assay

This assay determines if the inhibitor stabilizes the covalent DNA-topoisomerase cleavage complex.

  • Materials:

    • Radiolabeled DNA substrate (e.g., 3'-end labeled oligonucleotide)

    • Purified Topoisomerase I or II

    • Reaction buffer specific for the enzyme

    • Test compound and control inhibitors

    • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Procedure:

    • Incubate the radiolabeled DNA with the topoisomerase enzyme and varying concentrations of the test compound.

    • Stop the reaction by adding a denaturing solution.

    • Separate the DNA fragments by denaturing PAGE.

    • Visualize the radiolabeled DNA bands by autoradiography. An increase in shorter DNA fragments indicates stabilization of the cleavage complex.[4][8]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compound and control drugs

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

Immunofluorescence for γH2AX

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Materials:

    • Cancer cell lines

    • Coverslips and culture plates

    • Test compound and control drugs

    • Fixation and permeabilization buffers

    • Primary antibody against γH2AX

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Grow cells on coverslips and treat with the test compound.

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-γH2AX antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Mount the coverslips with a DAPI-containing mounting medium.

    • Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates DNA damage.

Visualizing the Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays invitro_start This compound top1_assay Topoisomerase I DNA Relaxation Assay invitro_start->top1_assay top2_assay Topoisomerase II DNA Decatenation Assay invitro_start->top2_assay cleavage_assay In Vitro DNA Cleavage Assay top1_assay->cleavage_assay If active top2_assay->cleavage_assay If active mtt_assay Cytotoxicity (MTT Assay) cleavage_assay->mtt_assay damage_assay DNA Damage (γH2AX Assay) mtt_assay->damage_assay If cytotoxic apoptosis_assay Apoptosis Assay damage_assay->apoptosis_assay If DNA damage is induced

Caption: Experimental workflow for validating a potential topoisomerase inhibitor.

topoisomerase_inhibition_pathway cluster_replication DNA Replication & Transcription cluster_inhibition Inhibition Pathway Supercoiled DNA Supercoiled DNA Topoisomerase I/II Topoisomerase I/II Supercoiled DNA->Topoisomerase I/II Transient DNA Break Transient DNA Break Topoisomerase I/II->Transient DNA Break Relaxed DNA Relaxed DNA Transient DNA Break->Relaxed DNA Stabilized Cleavage Complex Stabilized Cleavage Complex Transient DNA Break->Stabilized Cleavage Complex Topoisomerase Inhibitor Topoisomerase Inhibitor Topoisomerase Inhibitor->Stabilized Cleavage Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Stabilized Cleavage Complex->DNA Double-Strand Breaks Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of topoisomerase inhibition leading to apoptosis.

Conclusion

The validation of this compound, or any novel compound, as a topoisomerase inhibitor requires a systematic and comparative approach. By employing a battery of in vitro and cell-based assays and benchmarking against known inhibitors, researchers can elucidate the mechanism of action and therapeutic potential of new drug candidates. The experimental framework provided in this guide serves as a robust starting point for such investigations, paving the way for the discovery of next-generation anticancer agents.

References

A Comparative Analysis of Taxane Biosynthesis: From Nature's Paclitaxel to Semi-Synthetic Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricate biosynthetic pathways of paclitaxel (B517696) and the semi-synthetic route to its potent analog, docetaxel (B913). This guide provides an objective comparison, supported by experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of taxane (B156437) production.

Taxanes, a class of diterpenoid compounds, are cornerstones in the treatment of various cancers. Paclitaxel (Taxol®), originally isolated from the Pacific yew tree (Taxus brevifolia), and its semi-synthetic analog docetaxel (Taxotere®), are indispensable chemotherapeutic agents. Their complex structures, however, pose significant challenges for production. Understanding their biosynthetic origins is crucial for optimizing supply chains, whether through cultivation of natural sources, cell culture, or metabolic engineering. This guide delves into a comparative analysis of the natural biosynthetic pathway of paclitaxel and the semi-synthetic manufacturing process of docetaxel, highlighting the key enzymatic steps, precursor molecules, and relevant quantitative data.

The Intricate Biosynthesis of Paclitaxel

The biosynthesis of paclitaxel is a complex, multi-step process involving at least 19 enzymatic reactions to assemble the intricate taxane core and attach the characteristic C-13 side chain.[1][2] The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of oxidations, acylations, and rearrangements to yield the final product.

The pathway can be broadly divided into three main stages:

  • Formation of the Taxane Skeleton: GGPP is cyclized by taxadiene synthase (TS) to form the parent olefin, taxa-4(5),11(12)-diene. This marks the first committed step in taxane biosynthesis.[3]

  • Oxygenation and Acylation of the Taxane Core: A cascade of cytochrome P450 monooxygenases and acyltransferases hydroxylate and decorate the taxane skeleton. Key intermediates in this stage include taxadien-5α-ol, 10-deacetylbaccatin III (10-DAB), and baccatin (B15129273) III. Baccatin III is a crucial late-stage intermediate that possesses the core tetracyclic structure of paclitaxel.[2]

  • Attachment of the C-13 Side Chain: The final stage involves the synthesis and attachment of the N-benzoyl-β-phenylisoserinoyl side chain to the C-13 hydroxyl group of baccatin III. This intricate process is catalyzed by a series of enzymes including a β-phenylalanine-CoA ligase and baccatin III:3-amino-3-phenylpropanoyl transferase (BAPT).[4]

Docetaxel: A Semi-Synthetic Pathway from a Natural Precursor

Unlike paclitaxel, docetaxel is not a naturally occurring taxane. It is a semi-synthetic analog produced through chemical modifications of a natural precursor extracted from yew tree needles, most commonly 10-deacetylbaccatin III (10-DAB).[5][6] The abundance of 10-DAB in the renewable needles of the European yew (Taxus baccata) makes it an economically viable starting material for large-scale production.

The semi-synthesis of docetaxel from 10-DAB typically involves a four-step process:

  • Protection of Hydroxyl Groups: The C-7 and C-10 hydroxyl groups of 10-DAB are selectively protected to prevent unwanted side reactions in subsequent steps.[7][8]

  • Esterification of the C-13 Hydroxyl Group: The protected 10-DAB is then coupled with a protected β-lactam side chain precursor.

  • Deprotection: The protecting groups on the C-7 and C-10 positions and the side chain are removed under mild conditions to yield docetaxel.[7]

  • Purification: The final product is purified to pharmaceutical grade.

This semi-synthetic approach offers several advantages over total chemical synthesis, including fewer steps and higher overall yields, making it a commercially practical method for producing this vital anti-cancer drug.[7]

Quantitative Data Comparison

The production of taxanes, whether through natural biosynthesis or semi-synthesis, is a field of intensive research aimed at improving yields. The following tables summarize key quantitative data related to the biosynthetic pathways.

Table 1: Kinetic Parameters of Key Enzymes in the Paclitaxel Biosynthetic Pathway

EnzymeAbbreviationSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)
Taxadienol acetyl transferaseTATTaxadienol, Acetyl-CoA5.0, 5.529.59
Taxane 2α-O-benzoyltransferaseTBT2-debenzoyl-7,13-diacetyl baccatin III1100.003
10-deacetylbaccatin III-10-O-acetyltransferaseDBAT10-deacetylbaccatin III57.60.59
Phenylalanine aminomutasePAMPhenylalanine450.015
Baccatin III phenylpropanoyltransferaseBAPTBaccatin III, β-phenylalanoyl-CoA68, 4.90.0583
3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferaseDBTNBTN-debenzoyl-taxol, Benzoyl-CoA420, 4001.5

Data compiled from various biochemical studies.[9]

Table 2: Comparative Yields of Taxanes in Taxus Cell Cultures under Different Elicitation Conditions

ElicitorTaxaneYield (mg/L)Fold Increase vs. ControlReference
ControlTotal Taxanes~5-[8][10]
Coronatine (1 µM)Total Taxanes~204.8[8][10]
Coronatine (1 µM) + Methyl-β-cyclodextrinsTotal Taxanes~459.3[8][10]
Salicylic Acid (150 µM)Total Taxanes6.563.9[5]
ControlPaclitaxel~1.2-[8]
Coronatine (1 µM)Paclitaxel1311.0[8][10]
Coronatine (1 µM) + Methyl-β-cyclodextrinsPaclitaxel24.518.0[8][10]
Salicylic Acid (150 µM)Paclitaxel~2.5-[5]
ControlBaccatin III~0.8-[5]
Coronatine (1 µM)Baccatin III2.12.4[8][10]
Salicylic Acid (150 µM)Baccatin III0.86~1.0[5]
Control10-deacetylbaccatin III~0.5-[5]
Coronatine (1 µM)10-deacetylbaccatin III1.1-[8][10]
Salicylic Acid (150 µM)10-deacetylbaccatin III0.8-[5]

Yields can vary significantly based on cell line, culture conditions, and elicitation strategy.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of paclitaxel and the semi-synthetic route to docetaxel.

Paclitaxel_Biosynthesis cluster_0 Upstream Pathway cluster_1 Taxane Core Formation & Modification cluster_2 Side Chain Synthesis & Attachment GGPP Geranylgeranyl diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TS Taxadienol Taxadien-5α-ol Taxadiene->Taxadienol T5αH Taxoids Series of Oxygenated & Acylated Taxoids Taxadienol->Taxoids Multiple Enzymes DAB 10-deacetylbaccatin III (10-DAB) Taxoids->DAB BaccatinIII Baccatin III DAB->BaccatinIII DBAT Paclitaxel Paclitaxel BaccatinIII->Paclitaxel BAPT, DBTNBT, etc. Phenylalanine β-Phenylalanine SideChain N-benzoyl-β-phenylisoserinoyl-CoA Phenylalanine->SideChain Multiple Enzymes SideChain->Paclitaxel

Caption: The biosynthetic pathway of paclitaxel from geranylgeranyl diphosphate.

Docetaxel_Semisynthesis cluster_0 Natural Precursor cluster_1 Chemical Synthesis Steps DAB 10-deacetylbaccatin III (from Taxus baccata) ProtectedDAB Protected 10-DAB DAB->ProtectedDAB Protection of C7 & C10-OH CoupledIntermediate Coupled Intermediate ProtectedDAB->CoupledIntermediate Side Chain Coupling Docetaxel Docetaxel CoupledIntermediate->Docetaxel Deprotection

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Deacetoxytaxinine B, a complex diterpenoid isolated from plants of the Taxus genus. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its biological activity, exposure should be minimized.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: A dust mask or respirator may be necessary if handling the compound in a powdered form that could become airborne.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The following step-by-step procedure should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management.

  • Solid Waste:

    • Collect unused or expired this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated solid hazardous waste container.

    • Do not mix with other waste streams unless explicitly approved by your EHS office.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof liquid hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated sharps container.[1]

Step 2: Containerization

The choice of waste container is vital to prevent leaks and ensure safe transport.

  • Use containers that are chemically compatible with the waste they hold. For this compound, high-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Ensure containers have a secure, screw-top lid to prevent spills.[2]

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name of the principal investigator or laboratory contact.

    • Any associated hazards (e.g., "Toxic").

Step 4: Storage

Proper storage of hazardous waste is crucial while awaiting pickup.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA should be under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.[2] This can be a larger, chemically resistant tray or bin.

  • Segregate incompatible waste types to prevent dangerous reactions.

Step 5: Waste Pickup and Disposal

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Follow their specific procedures for pickup requests and documentation.

  • Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Time Varies by generator status; typically 90-180 days.[2][4]
Maximum Accumulation Volume Up to 55 gallons of hazardous waste in a Satellite Accumulation Area.[2]

Note: These are general guidelines. Always consult your local and institutional regulations for specific requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Waste Generation & Preparation cluster_containment Containment & Labeling cluster_storage Storage & Pickup start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Select Compatible Waste Container segregate->containerize label_waste Label Container with 'Hazardous Waste' & Contents containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_containment Use Secondary Containment store->secondary_containment request_pickup Request Waste Pickup from EHS secondary_containment->request_pickup end Final Disposal by Authorized Personnel request_pickup->end

Disposal Workflow for this compound

By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always prioritize consulting your institution's specific guidelines and EHS professionals for any questions or concerns.

References

Personal protective equipment for handling 2-Deacetoxytaxinine B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 2-Deacetoxytaxinine B. The following procedural guidance is based on best practices for managing potent and cytotoxic compounds in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

Workers should wear a cap, surgical or procedure mask, shoe covers, a protective gown, and two pairs of gloves when handling cytotoxic drugs.[4] Eye protection is also essential to prevent splashes.[3][4]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.[3][5]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.[3][4]
Respiratory Protection A surgical N-95 respirator is recommended when handling powders or creating aerosols.[5]Minimizes the risk of inhaling hazardous particles.[2][5]
Additional Protection Disposable shoe covers and head covering.Reduces the risk of spreading contamination outside the work area.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling (in a Ventilated Enclosure) cluster_cleanup Cleanup & Disposal prep_area Designate Controlled Area don_ppe Don Full PPE prep_area->don_ppe 1. gather_materials Gather All Necessary Equipment & Reagents don_ppe->gather_materials 2. weigh Weigh Compound gather_materials->weigh 3. dissolve Prepare Solution weigh->dissolve 4. perform_exp Perform Experiment dissolve->perform_exp 5. decontaminate Decontaminate Surfaces perform_exp->decontaminate 6. dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a Class II Biosafety Cabinet.[5]

    • Assemble all necessary materials, including the compound, solvents, consumables, and waste containers, before starting work.

    • Don all required PPE as specified in the table above.

  • Handling:

    • All manipulations of this compound, especially handling of the solid form, should be performed within a ventilated enclosure to prevent inhalation of powders.

    • When preparing solutions, add the solvent to the solid to minimize the generation of dust.

    • Avoid direct contact with the compound at all times. Use appropriate tools for transfer and handling.

  • Spill Management:

    • In case of a spill, immediately alert others in the vicinity and secure the area.[3]

    • Wearing full PPE, contain the spill using a cytotoxic spill kit.[3]

    • For liquid spills, use absorbent pads to soak up the material. For solid spills, gently cover with damp absorbent material to avoid raising dust.

    • Clean the spill area thoroughly with an appropriate decontaminating solution.

    • All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container for cytotoxic waste.Includes contaminated gloves, gowns, shoe covers, and other disposable labware.
Liquid Waste Labeled, sealed, and leak-proof container for cytotoxic chemical waste.Includes unused solutions and contaminated solvents. Do not mix with other chemical waste streams.
Sharps Labeled, puncture-proof sharps container for cytotoxic waste.Includes needles, syringes, and contaminated glassware.

All waste must be handled by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.